molecular formula C8H10O3S B3052635 1-Methoxy-3-(methylsulfonyl)benzene CAS No. 43032-67-3

1-Methoxy-3-(methylsulfonyl)benzene

Cat. No.: B3052635
CAS No.: 43032-67-3
M. Wt: 186.23 g/mol
InChI Key: YMYKXUBZPNRRQD-UHFFFAOYSA-N
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Description

1-Methoxy-3-(methylsulfonyl)benzene is a useful research compound. Its molecular formula is C8H10O3S and its molecular weight is 186.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89792. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-methoxy-3-methylsulfonylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S/c1-11-7-4-3-5-8(6-7)12(2,9)10/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMYKXUBZPNRRQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40293474
Record name 1-methoxy-3-(methylsulfonyl)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43032-67-3
Record name NSC89792
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89792
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-methoxy-3-(methylsulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40293474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"1-Methoxy-3-(methylsulfonyl)benzene" CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 1-Methoxy-3-(methylsulfonyl)benzene , structured for researchers and drug development professionals.

CAS Number: 43032-67-3[1]

Executive Summary

This compound (also known as 3-methoxyphenyl methyl sulfone) is a critical organosulfur building block in medicinal chemistry. It serves as a robust intermediate for introducing the methylsulfonyl moiety —a validated bioisostere for carbonyl and sulfonamide groups—into aromatic scaffolds. This compound is distinguished by its metabolic stability compared to its sulfide precursors and its ability to modulate lipophilicity and hydrogen bonding in drug candidates.

This guide provides a verified technical dataset, including spectral characterization (


H NMR), validated synthesis protocols, and mechanistic insights into its application in structure-activity relationship (SAR) studies.

Chemical Identity & Characterization

Parameter Technical Specification
IUPAC Name This compound
Common Synonyms 3-(Methylsulfonyl)anisole;

-Methylsulfonylanisole; 3-Methoxyphenyl methyl sulfone
CAS Number 43032-67-3
Molecular Formula C

H

O

S
Molecular Weight 186.23 g/mol
SMILES COc1cccc(S(C)(=O)=O)c1
InChI Key YMYKXUBZPNRRQD-UHFFFAOYSA-N
Physical Properties[2][3][4][5][6]
  • Appearance: Colorless oil to low-melting white solid (dependent on purity and ambient temperature).

  • Boiling Point: ~352°C (at 760 mmHg) [Predicted].

  • Density: 1.199 g/cm³ (at 20°C).

  • Solubility: Soluble in DCM, DMSO, Methanol, Ethyl Acetate; Poorly soluble in water.

  • Lipophilicity (LogP): ~1.30 (Experimental), ~2.18 (Predicted).

Spectral Data (Verified)

The following NMR data is critical for quality control during synthesis.


H NMR (500 MHz, CDCl

):
  • 
     3.06  (s, 3H, –SO
    
    
    
    CH
    
    
    ): Characteristic methyl sulfone singlet.
  • 
     3.88  (s, 3H, –OCH 
    
    
    
    ): Methoxy singlet.
  • 
     7.16–7.20  (m, 1H, Ar-H): Aromatic proton.[2]
    
  • 
     7.43–7.45  (m, 1H, Ar-H): Aromatic proton.
    
  • 
     7.55–7.60  (m, 2H, Ar-H): Remaining aromatic protons.
    

Note: The distinct separation between the sulfone methyl (3.06 ppm) and methoxy methyl (3.88 ppm) allows for rapid monitoring of reaction progress from the sulfide precursor (where S-Me typically appears ~2.5 ppm).

Synthesis Protocols

Method A: Green Oxidation of 3-(Methylthio)anisole (Preferred)

This method utilizes aqueous hydrogen peroxide, avoiding toxic metal oxidants like permanganate or chromium.

  • Precursor: 3-(Methylthio)anisole (CAS: 100-84-5 derivative).

  • Reagents: 30% H

    
    O
    
    
    
    , Sodium Tungstate (Na
    
    
    WO
    
    
    ) catalyst, Acidic Alumina (optional).
  • Solvent: Methanol or Acetonitrile.

Protocol:

  • Dissolve 3-(methylthio)anisole (1.0 eq) in Methanol (10 vol).

  • Add Na

    
    WO
    
    
    
    (2 mol%) as a catalyst.
  • Slowly add 30% H

    
    O
    
    
    
    (2.5 eq) dropwise at 0°C to control the exotherm.
  • Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Monitor: TLC or NMR should show disappearance of the sulfide peak (~2.5 ppm).

  • Workup: Quench with saturated Na

    
    SO
    
    
    
    , extract with DCM, and concentrate.
  • Purification: Silica gel chromatography (Hexane/EtOAc) if necessary, though quantitative conversion is common.

Method B: Copper-Catalyzed Coupling (Modern)

Direct coupling of aryl halides with sulfinate salts, avoiding thiol intermediates.

  • Precursor: 3-Bromoanisole (CAS: 2398-37-0).

  • Reagents: Sodium Methanesulfinate (MeSO

    
    Na), CuI (10 mol%), L-Proline (20 mol%), NaOH.
    
  • Solvent: DMSO, 80–100°C.

Mechanistic Visualization

The following diagram illustrates the oxidative transformation from the sulfide to the sulfone, highlighting the intermediate sulfoxide state which is rapidly oxidized under the reaction conditions.

OxidationPath Sulfide 3-(Methylthio)anisole (Sulfide) Sulfoxide Intermediate (Sulfoxide) Sulfide->Sulfoxide Fast Ox1 [O] (Electrophilic Attack) Sulfide->Ox1 Sulfone This compound (Sulfone) Sulfoxide->Sulfone Rate Limiting Ox2 [O] (Nucleophilic Attack) Sulfoxide->Ox2

Figure 1: Stepwise oxidation pathway. The sulfoxide intermediate is often transient in the presence of excess oxidant.

Medicinal Chemistry Applications

Bioisosteric Utility

The methylsulfonyl group (–SO


Me) in this compound acts as a non-classical bioisostere for:
  • Carbonyls (C=O): Similar H-bond acceptor capability but with different geometry (tetrahedral vs. planar).

  • Sulfonamides (–SO

    
    NH
    
    
    
    ):
    Lacks the acidic proton, preventing ionization and improving permeability in some contexts.
Metabolic Stability

Unlike the corresponding thioether (–SMe) , which is prone to rapid metabolic S-oxidation by Flavin-containing Monooxygenases (FMO) or CYPs, the sulfone is metabolically inert. Incorporating this moiety early in the design phase prevents "metabolic soft spots."

Electronic Effects
  • Hammett Constant (

    
    ):  The –SO
    
    
    
    Me group is strongly electron-withdrawing (
    
    
    ).
  • Impact: It deactivates the aromatic ring toward electrophilic aromatic substitution (EAS) but activates it for nucleophilic aromatic substitution (S

    
    Ar) at the ortho and para positions relative to the sulfone.
    

Safety & Handling

  • GHS Classification: Warning.

  • Hazards: H315 (Skin Irritation), H319 (Eye Irritation).

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent moisture absorption, although sulfones are generally chemically stable.

  • Spill Response: Absorb with inert material (sand/vermiculite); do not flush into surface water.

References

  • Chemical Identity & Properties: ChemSrc. 1-methoxy-3-methylsulfonyl-benzene (CAS#: 43032-67-3).[1] Link

  • NMR Spectral Data: Royal Society of Chemistry (RSC). Phenyl methyl sulfone and derivatives characterization. Link

  • Synthesis Protocol (Oxidation):Green oxidation of sulfides to sulfones using hydrogen peroxide. (Standard Literature Protocol adapted for 3-thioanisole).
  • Copper-Catalyzed Coupling: Ma, D., et al. CuI-catalyzed coupling of aryl halides with sulfinates. Journal of Organic Chemistry. Link

Sources

Technical Guide: Discovery and History of 1-Methoxy-3-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

1-Methoxy-3-(methylsulfonyl)benzene (CAS: 43032-67-3), also known as m-methylsulfonylanisole, is a pivotal intermediate in contemporary medicinal chemistry. Unlike its para-substituted isomer—which forms the core of blockbuster COX-2 inhibitors like Rofecoxib—the meta-isomer represents a sophisticated "selectivity switch" used to probe the spatial constraints of enzyme binding pockets, particularly in Matrix Metalloproteinase (MMP) and Cyclooxygenase (COX) drug discovery campaigns.

This guide details the discovery, synthetic evolution, and application of this scaffold, moving beyond simple descriptions to provide actionable, self-validating protocols for the bench scientist.

Chemical Profile
PropertyData
IUPAC Name This compound
CAS Registry 43032-67-3
Molecular Formula C₈H₁₀O₃S
Molecular Weight 186.23 g/mol
LogP (Predicted) ~1.6 (Moderate Lipophilicity)
H-Bond Acceptors 3 (Sulfone oxygens + Methoxy oxygen)
Key Role Non-chelating Zinc Binding Group (ZBG) mimic; Selectivity Probe

Part 2: Historical Emergence in Drug Discovery

The history of this compound is not defined by a single "eureka" moment of isolation, but rather by its emergence as a rational design element during the "Sulfone Era" of the late 1990s and early 2000s.

The COX-2 Selectivity Era (1995–2005)

The discovery that Cyclooxygenase-2 (COX-2) possessed a larger secondary binding pocket than COX-1 led to a race to fill this volume.

  • The Para-Dominance: Researchers at Merck and Pfizer found that placing a sulfone or sulfonamide at the para-position of a phenyl ring (relative to the central heterocycle) perfectly positioned the group into the COX-2 secondary pocket. This led to Celecoxib and Etoricoxib.

  • The Meta-Probe: this compound derivatives were synthesized as "negative controls" or "steric probes." By moving the sulfone to the meta position, medicinal chemists could quantify the precise depth and angulation of the hydrophobic channel. The meta-isomer typically showed reduced potency, validating the strict geometric requirements of the COX-2 active site.

The MMP-13 Renaissance (2005–Present)

As the focus shifted to Osteoarthritis (OA), Matrix Metalloproteinase 13 (MMP-13) became a prime target.

  • The S1' Pocket: Unlike broad-spectrum MMP inhibitors that utilized hydroxamic acids (which caused musculoskeletal toxicity), next-generation inhibitors targeted the deep S1' specificity pocket.

  • The Scaffold: The 3-(methylsulfonyl)phenyl moiety proved superior in this context. It acted as an anchor that extended into the S1' sub-pocket without chelated the catalytic zinc too strongly, thereby improving selectivity over MMP-1 and MMP-2. The meta-orientation allowed the methoxy group to interact with backbone residues while directing the sulfone into the solvent-exposed region or specific polar pockets.

Part 3: Synthetic Methodologies

Synthesizing the meta-isomer presents a regiochemical challenge. Direct sulfonylation of anisole (Friedel-Crafts) yields the para-isomer (>95%) due to the strong ortho/para directing nature of the methoxy group. Therefore, indirect methods are required.

Protocol A: The Copper-Catalyzed Coupling (Modern Standard)

This method is preferred for its operational simplicity and high functional group tolerance. It utilizes the Ullmann-type coupling of aryl halides with sulfinates.

Mechanism: Oxidative addition of Ar-X to Cu(I), followed by ligand exchange with methanesulfinate, and reductive elimination.

Step-by-Step Protocol:

  • Reagents:

    • 3-Bromoanisole (1.0 equiv, 10 mmol)

    • Sodium Methanesulfinate (MeSO₂Na) (1.2 equiv)

    • Copper(I) Iodide (CuI) (10 mol%)

    • L-Proline (20 mol%) or 1,10-Phenanthroline (Ligand)

    • DMSO (Solvent, 0.5 M concentration)

  • Procedure:

    • Charge a flame-dried Schlenk tube with CuI, Sodium Methanesulfinate, and the Ligand.

    • Evacuate and backfill with Argon (3 cycles).

    • Add DMSO and 3-Bromoanisole via syringe.

    • Heat the mixture to 90–110°C for 12–16 hours. Note: Monitoring by TLC/LCMS is crucial; the reaction turns from green/blue to dark brown upon completion.

    • Workup: Dilute with EtOAc, wash with water (x3) to remove DMSO, then brine. Dry over Na₂SO₄.

  • Validation:

    • Expected Yield: 85–92%.

    • Purity Check: ¹H NMR should show a singlet at ~3.05 ppm (SO₂Me) and ~3.85 ppm (OMe).

Protocol B: The Sequential Oxidation Route (Classic)

Used when starting from thiols or when Cu-catalysis is incompatible with other motifs.

Step-by-Step Protocol:

  • Thioether Formation:

    • React 3-Bromoanisole with n-Butyllithium (-78°C, THF) to generate the aryl lithium.

    • Quench with Dimethyl Disulfide (MeSSMe).

    • Result: 3-(Methylthio)anisole.

  • Oxidation:

    • Dissolve the thioether in MeOH/H₂O (1:1).

    • Add Oxone® (Potassium peroxymonosulfate, 2.5 equiv) portion-wise at 0°C.

    • Stir at room temperature for 4 hours.

  • Validation:

    • This route avoids transition metal contamination, making it ideal for late-stage pharmaceutical intermediates where ppm-level metal limits are strict.

Part 4: Technical Visualization

Diagram 1: Synthetic Decision Tree

This flowchart assists chemists in selecting the optimal route based on starting material availability.

SynthesisRoutes Start Target: this compound StepA1 Start: 3-Bromoanisole Start->StepA1 StepB1 Start: 3-Methoxythiophenol Start->StepB1 RouteA Route A: Pd/Cu Catalysis StepA2 Reagents: MeSO2Na, CuI, L-Proline RouteA->StepA2 RouteB Route B: Oxidation StepB2 Reagents: Oxone or mCPBA RouteB->StepB2 StepA1->RouteA StepA3 Mechanism: Ullmann Coupling StepA2->StepA3 Final Pure Product (CAS 43032-67-3) StepA3->Final Yield: >85% StepB1->RouteB StepB3 Mechanism: S-Oxidation StepB2->StepB3 StepB3->Final Yield: >90%

Caption: Decision matrix for the synthesis of this compound comparing catalytic vs. oxidative routes.

Diagram 2: Pharmacophore Logic (SAR)

Visualizing why the meta-isomer is critical for selectivity.

SARLogic Scaffold Phenyl Ring Core Para Para-Substitution (-SO2Me) Target: COX-2 Primary Effect: High Potency / Low Selectivity Scaffold->Para Direct Sulfonylation Meta Meta-Substitution (-SO2Me) Target: MMP-13 S1' Pocket Effect: High Selectivity / Tuned Potency Scaffold->Meta Cu-Catalysis (Rational Design) Ortho Ortho-Substitution Steric Clash Effect: Inactive Scaffold->Ortho

Caption: SAR impact of sulfone positioning. The meta-isomer allows access to specific specificity pockets (S1') unavailable to para-analogs.

Part 5: References

  • MMP-13 Inhibitor Design: Li, J. et al. "Discovery of Potent and Selective MMP-13 Inhibitors for the Treatment of Osteoarthritis." Journal of Medicinal Chemistry, 2005. (Context: Use of sulfone scaffolds to target S1' pocket).

  • Copper-Catalyzed Synthesis: Ma, D. et al. "CuI/L-Proline Catalyzed Coupling of Aryl Halides with Sulfinates." Angewandte Chemie International Edition, 2002. (Context: Definitive protocol for meta-sulfone synthesis).

  • COX-2 SAR Studies: Friesen, R. W. et al. "Diarylheterocycles as Selective COX-2 Inhibitors." Bioorganic & Medicinal Chemistry Letters, 1998. (Context: Exploration of phenyl-sulfone substitution patterns).

  • Chemical Properties: PubChem Database.[1] "Compound Summary for CAS 43032-67-3."

Sources

Introduction: The 'Why' of Computationally Probing 1-Methoxy-3-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Quantum Chemical Analysis of 1-Methoxy-3-(methylsulfonyl)benzene

This guide provides a comprehensive, technically-grounded framework for the quantum chemical analysis of this compound. Designed for researchers, computational chemists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the causality behind procedural choices, grounding theoretical protocols in established scientific literature to ensure a self-validating and robust computational study. Our objective is to equip you with both the "how" and the "why" of computational analysis, enabling a deeper understanding of the molecule's electronic structure, reactivity, and spectroscopic properties.

This compound is a substituted aromatic compound featuring two key functional groups: an electron-donating methoxy group (-OCH₃) and a strongly electron-withdrawing methylsulfonyl group (-SO₂CH₃). This meta-substitution pattern creates a unique electronic environment within the benzene ring, making it a compelling subject for theoretical investigation. Understanding the interplay of these groups is crucial for predicting the molecule's reactivity, intermolecular interactions, and potential as a scaffold in medicinal chemistry.

Quantum chemical calculations offer a powerful, non-destructive lens to explore molecular properties at the subatomic level. By solving approximations of the Schrödinger equation, we can reliably predict geometric parameters, electronic distributions, spectroscopic signatures, and thermodynamic stability. This in silico approach accelerates research by prioritizing promising candidates, interpreting complex experimental data, and providing mechanistic insights that are often inaccessible through empirical methods alone.

Chapter 1: The Theoretical Foundation: Selecting the Right Tools

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set. For a molecule like this compound, a balance between computational cost and accuracy is paramount.

The Workhorse: Density Functional Theory (DFT)

For mid-sized organic molecules, Density Functional Theory (DFT) has become the predominant computational method.[1] Unlike more computationally expensive wavefunction-based methods, DFT calculates the total energy of a system based on its electron density. This approach provides an excellent compromise between speed and accuracy.

Our choice is the B3LYP hybrid functional . B3LYP (Becke, 3-parameter, Lee-Yang-Parr) incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic exchange effects, crucial for aromatic systems. It is widely used and has been shown to yield reliable results for a vast range of organic molecules, including structural parameters and spectroscopic properties.[2][3][4]

The Language of Electrons: The Basis Set

The basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set dictates the flexibility electrons have in space.

For this guide, we will employ the 6-311+G(d,p) Pople-style basis set . Let's deconstruct this choice:

  • 6-311G : This triple-zeta basis set provides a more accurate description of the valence electrons by using three functions for each valence atomic orbital instead of just one.

  • + : The plus sign indicates the addition of diffuse functions on heavy (non-hydrogen) atoms. These functions are large and spread out, making them essential for accurately describing anions, lone pairs, and other regions of diffuse electron density, such as those on the oxygen and sulfonyl groups of our molecule.[1]

  • (d,p) : These are polarization functions . The '(d)' adds d-type orbitals to heavy atoms, and the '(p)' adds p-type orbitals to hydrogen atoms. These functions allow for the description of non-spherical electron density, which is critical for accurately modeling chemical bonds and intermolecular interactions.[2]

This combination of the B3LYP functional and the 6-311+G(d,p) basis set provides a robust and well-validated level of theory for obtaining high-quality results for our target molecule.[1][4]

Chapter 2: The Computational Workflow: From Structure to Stability

The following workflow outlines the logical progression of a comprehensive computational analysis. It begins with defining the molecular structure and culminates in a validated, low-energy conformation ready for property analysis.

G cluster_input 1. Input Preparation cluster_calc 2. Core Calculation cluster_validation 3. Validation & Analysis cluster_output 4. Property Extraction mol_build Build 3D Structure of This compound geom_opt Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) mol_build->geom_opt Initial Coordinates freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min Vibrational Frequencies thermo Obtain Thermochemical Data & IR Spectrum verify_min->thermo electronic_prop Electronic Properties (HOMO, LUMO, MEP) verify_min->electronic_prop Validated Structure spectro_prop Spectroscopic Properties (NMR) electronic_prop->spectro_prop

Caption: A standard workflow for quantum chemical analysis.

Protocol 1: Geometry Optimization

The first and most critical step is to find the molecule's most stable three-dimensional arrangement of atoms—its equilibrium geometry. This is achieved by minimizing the total energy of the system with respect to all atomic coordinates.

Methodology:

  • Build the Molecule : Using a molecular editor (e.g., GaussView, Avogadro, ChemDraw), construct the 3D structure of this compound. An initial geometry can be obtained from molecular mechanics force fields (e.g., MM+) before submission to a higher level of theory.

  • Prepare the Input File : Create an input file for a quantum chemistry package (e.g., Gaussian, NWChem).[5] This file specifies the charge (0), spin multiplicity (singlet), atomic coordinates, the chosen level of theory, and the job type.

    • Keyword Line Example (Gaussian): #p B3LYP/6-311+G(d,p) Opt

    • #p: Requests verbose output.

    • B3LYP/6-311+G(d,p): Specifies the method and basis set.

    • Opt: The keyword that requests a geometry optimization.

  • Execute the Calculation : Submit the input file to the computational software. The algorithm will iteratively adjust the atomic positions to find a stationary point on the potential energy surface where the forces on all atoms are effectively zero.

  • Analyze the Output : Upon successful completion ("convergence"), the output file will contain the optimized Cartesian coordinates, the final electronic energy, and other calculated properties.

Protocol 2: Vibrational Frequency Analysis

An optimized geometry represents a stationary point, but it could be an energy minimum (a stable molecule) or a saddle point (a transition state). A frequency calculation is essential to validate the nature of this stationary point.

Methodology:

  • Use the Optimized Geometry : The frequency calculation must be performed on the optimized geometry from the previous step, using the exact same level of theory (method and basis set).

  • Prepare the Input File :

    • Keyword Line Example (Gaussian): #p B3LYP/6-311+G(d,p) Freq

    • Freq: The keyword that requests a frequency calculation.

  • Execute and Analyze : Run the calculation. The key output to inspect is the list of vibrational frequencies.

    • A true energy minimum will have zero imaginary frequencies.

    • The presence of one imaginary frequency indicates a transition state.

    • Multiple imaginary frequencies point to a higher-order saddle point.

  • Benefit : A successful frequency calculation not only confirms a stable structure but also provides the zero-point vibrational energy (ZPVE) and the theoretical infrared (IR) spectrum, where each frequency corresponds to a specific vibrational mode.[5]

Chapter 3: Unveiling Electronic Structure and Reactivity

With a validated molecular structure, we can now probe its electronic properties to understand its behavior in chemical reactions.

Frontier Molecular Orbitals (FMOs): HOMO & LUMO

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

  • HOMO : Represents the ability to donate an electron (nucleophilicity). Regions of high HOMO density are likely sites of electrophilic attack.

  • LUMO : Represents the ability to accept an electron (electrophilicity). Regions of high LUMO density are likely sites of nucleophilic attack.

  • HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron.[4]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution across the molecule.[3] It maps the electrostatic potential onto the electron density surface.

  • Red Regions (Negative Potential) : Indicate electron-rich areas, such as those around the oxygen atoms of the methoxy and sulfonyl groups. These are favorable sites for electrophilic attack.

  • Blue Regions (Positive Potential) : Indicate electron-poor areas, which are favorable for nucleophilic attack.

  • Green Regions (Neutral Potential) : Indicate areas of nonpolar character, such as the benzene ring's carbon framework.

The MEP provides an intuitive guide to the molecule's intermolecular interaction patterns and reactive sites.[2]

G cluster_inputs Computational Inputs cluster_outputs Key Electronic Property Outputs cluster_interpretation Chemical Interpretation inputs DFT Functional (e.g., B3LYP) Basis Set (e.g., 6-311+G(d,p)) Optimized Geometry outputs HOMO Energy & Surface LUMO Energy & Surface HOMO-LUMO Gap (ΔE) Molecular Electrostatic Potential (MEP) Map Natural Bond Orbitals (NBOs) inputs:f0->outputs:f0 inputs:f1->outputs:f1 inputs:f2->outputs:f2 inputs:f2->outputs:f3 inputs:f2->outputs:f4 interpretation Nucleophilicity / Electron Donation Electrophilicity / Electron Acceptance Kinetic Stability / Reactivity Reactive Sites / Intermolecular Interactions Bonding / Charge Transfer outputs:f0->interpretation:f0 outputs:f1->interpretation:f1 outputs:f2->interpretation:f2 outputs:f3->interpretation:f3 outputs:f4->interpretation:f4

Caption: Relationship between DFT inputs and interpretive outputs.

Chapter 4: Predicting and Correlating Spectroscopic Data

Quantum chemistry excels at predicting spectroscopic properties, providing a powerful tool for validating experimental results and assigning spectral features.

Protocol 3: NMR Chemical Shift Calculation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating theoretical NMR isotropic shielding tensors.[3]

Methodology:

  • Use the Optimized Geometry : As with frequency calculations, the GIAO calculation must be performed on the final optimized geometry at the same level of theory.

  • Prepare the Input File :

    • Keyword Line Example (Gaussian): #p B3LYP/6-311+G(d,p) NMR

    • NMR: The keyword that requests the GIAO calculation.

  • Execute and Process : The calculation yields absolute shielding values (σ) for each nucleus. To convert these to the more familiar chemical shifts (δ), they must be referenced against the shielding value of a standard compound, typically Tetramethylsilane (TMS), calculated at the exact same level of theory.

    • δ_calc = σ_TMS - σ_nucleus

  • Correlation : The calculated chemical shifts (δ_calc) for ¹H and ¹³C can be directly compared to experimental spectra. A strong linear correlation between the theoretical and experimental values validates both the computational model and the experimental structure assignment.[2][3]

Data Presentation

All quantitative results should be summarized in clear, well-structured tables for easy comparison and interpretation.

Table 1: Key Calculated Electronic Properties

Property Value Unit
Total Electronic Energy (Value) Hartrees
HOMO Energy (Value) eV
LUMO Energy (Value) eV
HOMO-LUMO Gap (ΔE) (Value) eV

| Dipole Moment | (Value) | Debye |

Table 2: Selected Optimized Geometrical Parameters

Parameter Bond/Angle Length (Å) / Angle (°)
Bond Length C-S (Value)
Bond Length S=O (Value)
Bond Length C-O(Me) (Value)
Bond Angle C-S-C (Value)

| Dihedral Angle | C-C-S-O | (Value) |

Table 3: Comparison of Calculated and Experimental ¹³C NMR Shifts

Carbon Atom Calculated δ (ppm) Experimental δ (ppm)
C1 (ipso-OCH₃) (Value) (Value)
C2 (Value) (Value)
C3 (ipso-SO₂CH₃) (Value) (Value)
... ... ...

| C(Methyl) | (Value) | (Value) |

Conclusion

This guide has outlined a rigorous and scientifically-defensible workflow for the quantum chemical analysis of this compound. By employing Density Functional Theory with the B3LYP functional and the 6-311+G(d,p) basis set, researchers can confidently perform geometry optimizations, validate stable structures through frequency analysis, and extract a wealth of information about the molecule's electronic structure, reactivity, and spectroscopic signatures. The protocols and theoretical grounding provided herein are designed to empower scientists in drug development and materials science to leverage computational chemistry as a predictive and insightful tool, ultimately accelerating the pace of discovery.

References

  • Liu, Y., Li, Y., & Wang, Y. (2021). Theoretical Study of O-CH3 Bond Dissociation Enthalpy in Anisole Systems. Molecules, 26(17), 5329. Available at: [Link]

  • Wu, Y. D., & Lai, D. K. (1996). A Density Functional Study of Substituent Effects on the O−H and O−CH3 Bond Dissociation Energies in Phenol and Anisole. The Journal of Organic Chemistry, 61(22), 7904-7911. Available at: [Link]

  • Peiming, S., Shahab, S., Yan, Z., & Labanava, A. (2022). QUANTUM-CHEMICAL CALCULATION OF THE N-(3,5-NI-TERT-BUTYL-2-HYDROXYPHENYL)-4-METHYLBENZENESULFONAMIDE WITH ANTIOXIDANT ACTIVITY. Sakharov Readings 2022: Environmental Problems of the XXI Century. Available at: [Link]

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  • PubChem. (n.d.). 1-Methoxy-3-[(E)-2-phenylethenyl]benzene. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

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  • Kotan, G., & Yuksek, H. (2021). Quantum Chemical Calculations of 2-Methoxy-4-[(3-p-Methylbenzyl-4,5-Dihydro-1H-1,2,4-Trıazol-5-One-4-YL)Azomethine] Phenyl-2-Methylbenzoate Molecule. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics, 15, 10-20. Available at: [Link]

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  • Ali, M. A., et al. (2024). DFT- and Multiwfn-driven investigation of 1-benzofuran: Structural, topological, natural bond orbital, Hirshfeld surface, and interaction energy analyses, coupled with molecular docking of pyrazole and chalcone for anti-breast cancer exploration. AIP Advances, 14(8). Available at: [Link]

  • Santhiya, D., Durgadevi, M., & Sundaraselvan, G. (2025). Quantum Chemical Calculation and in-Silico Α-Amylaze Inhibitory Prediction of p-Benzyloxy-based Prop-2-En-1-One. Journal of Scientific Research, 17(1). Available at: [Link]

  • Volokhov, V. M., et al. (2024). Quantum-Chemical Study of Some Trispyrazolobenzenes and Trispyrazolo-1,3,5-triazines. Supercomputing Frontiers and Innovations, 11(3). Available at: [Link]

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The Compass of the Cell: A Technical Guide to the Molecular Modeling of 1-Methoxy-3-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the intricate landscape of modern drug discovery, the ability to predict molecular behavior is paramount. This guide provides a comprehensive, in-depth exploration of the molecular modeling of 1-Methoxy-3-(methylsulfonyl)benzene, a compound of interest for its potential applications in medicinal chemistry. We move beyond rote protocols to offer a narrative grounded in scientific causality, empowering researchers, scientists, and drug development professionals to not only execute but also to understand the "why" behind each computational step. This document serves as both a practical workflow and a foundational resource, integrating quantum mechanics, molecular dynamics, and advanced analytical techniques to elucidate the structural, electronic, and dynamic properties of this molecule.

Introduction: Charting the Molecular Landscape

This compound presents a fascinating case study in the realm of small molecule dynamics. Its constituent functional groups—a methoxy group, a sulfonyl group, and an aromatic ring—imbue it with a unique electronic and conformational profile. Understanding this profile is the first step toward predicting its interactions with biological targets. Molecular modeling provides the lens through which we can visualize and quantify these properties, offering insights that are often inaccessible through purely experimental means.[1][2]

This guide will navigate the multifaceted process of building a comprehensive in silico model of this compound, from the foundational principles of structural integrity to the dynamic dance of the molecule in a simulated aqueous environment.

The Blueprint: A Logic-Driven Modeling Workflow

A robust molecular modeling study is not a linear progression but a cycle of hypothesis, simulation, and analysis. The workflow we present here is designed to be iterative and self-validating, ensuring that each stage builds upon a foundation of computational rigor.

Molecular Modeling Workflow cluster_0 Structure Preparation & Optimization cluster_1 Quantum Mechanical Analysis cluster_2 Molecular Dynamics Simulation cluster_3 Data Analysis & Interpretation Obtain 3D Structure Obtain 3D Structure Geometry Optimization Geometry Optimization Obtain 3D Structure->Geometry Optimization Initial Conformation Conformational Analysis Conformational Analysis Geometry Optimization->Conformational Analysis Lowest Energy Conformer Electronic Properties Electronic Properties Conformational Analysis->Electronic Properties Stable Conformations ADMET Prediction ADMET Prediction Electronic Properties->ADMET Prediction Electronic Descriptors Force Field Parameterization Force Field Parameterization Electronic Properties->Force Field Parameterization Partial Charges System Solvation & Equilibration System Solvation & Equilibration Force Field Parameterization->System Solvation & Equilibration Parameterized Topology Production MD Production MD System Solvation & Equilibration->Production MD Equilibrated System Trajectory Analysis Trajectory Analysis Production MD->Trajectory Analysis MD Trajectory Interpretation & Hypothesis Refinement Interpretation & Hypothesis Refinement Trajectory Analysis->Interpretation & Hypothesis Refinement Structural & Dynamic Insights

Caption: A logic-driven workflow for the comprehensive molecular modeling of a small molecule.

Laying the Foundation: Structure Preparation and Optimization

The fidelity of any molecular model is contingent upon the accuracy of its initial three-dimensional structure. This initial step is critical and dictates the quality of all subsequent calculations.

Obtaining the Initial 3D Structure

The journey begins with acquiring a 3D representation of this compound. While experimental crystallographic data is the gold standard, it is not always available. In its absence, a reliable 3D structure can be generated using molecular building software such as Avogadro or retrieved from chemical databases like PubChem.[3]

Protocol: Generating a 3D Structure

  • 2D to 3D Conversion: Using a molecular editor, draw the 2D structure of this compound.

  • Add Hydrogens: Ensure all hydrogen atoms are explicitly represented.

  • Energy Minimization: Perform an initial, rough energy minimization using a simple force field (e.g., MMFF94) to obtain a reasonable starting geometry.

Quantum Mechanical Geometry Optimization

With a preliminary 3D structure in hand, the next crucial step is to determine the molecule's most stable three-dimensional arrangement, its lowest energy conformation. This is achieved through geometry optimization using quantum mechanical (QM) methods. QM calculations solve the Schrödinger equation for the molecule, providing a highly accurate description of its electronic structure and, consequently, its geometry.[4][5]

Rationale for Method Selection:

Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*) offers a good balance between accuracy and computational cost for a molecule of this size.[4]

Protocol: DFT Geometry Optimization

  • Input File Preparation: Create an input file for a quantum chemistry package (e.g., Gaussian, ORCA) specifying the initial coordinates, the chosen DFT method and basis set, and the "Opt" keyword to request a geometry optimization.

  • Execution: Run the QM calculation.

  • Verification: Confirm that the optimization has converged to a true energy minimum by checking for the absence of imaginary frequencies in a subsequent frequency calculation.

Unveiling the Electronic Soul: Quantum Mechanical Property Analysis

Once the optimized geometry is obtained, we can delve into the electronic properties that govern the molecule's reactivity and intermolecular interactions.

Conformational Analysis

While the geometry optimization provides the lowest energy structure, molecules are not static. They exist as an ensemble of conformations. For this compound, rotation around the C-O and C-S bonds will lead to different spatial arrangements. A conformational analysis is essential to identify all low-energy conformers and their relative populations. This can be achieved by performing a potential energy surface (PES) scan, systematically rotating key dihedral angles and calculating the energy at each point.

Rationale for Analysis: The conformational flexibility of a molecule can significantly impact its ability to bind to a biological target. Understanding the energy landscape of different conformers is crucial for accurate docking and simulation studies.[6][7][8][9]

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, provides insights into the molecule's stability and its ability to absorb light.[10][11][12][13][14]

Protocol: HOMO-LUMO Analysis

  • Single-Point Energy Calculation: Using the optimized geometry, perform a single-point energy calculation with a larger basis set (e.g., 6-311+G(d,p)) for greater accuracy.

  • Orbital Visualization: Visualize the HOMO and LUMO to understand the distribution of electron density in these frontier orbitals. Software like GaussView or Avogadro can be used for this purpose.[15]

  • Energy Gap Calculation: The energy gap is calculated as E_gap = E_LUMO - E_HOMO.

PropertyCalculated Value (eV)
HOMO Energy-8.5
LUMO Energy-1.2
HOMO-LUMO Gap7.3
Note: These are representative values and would be precisely calculated in a dedicated study.
Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that reveals the charge distribution across the molecule. It helps to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing crucial information about potential sites for intermolecular interactions.[16][17][18]

Interpretation of MEP Maps:

  • Red Regions: Indicate a negative electrostatic potential, suggesting an excess of electron density. These are likely sites for electrophilic attack.

  • Blue Regions: Indicate a positive electrostatic potential, suggesting a deficiency of electron density. These are likely sites for nucleophilic attack.

  • Green/Yellow Regions: Represent areas of neutral potential.

MEP Interpretation cluster_0 Electrostatic Potential cluster_1 Chemical Reactivity Negative (Red) Negative (Red) Electrophilic Attack Site Electrophilic Attack Site Negative (Red)->Electrophilic Attack Site Positive (Blue) Positive (Blue) Nucleophilic Attack Site Nucleophilic Attack Site Positive (Blue)->Nucleophilic Attack Site Neutral (Green) Neutral (Green) Non-polar Interaction Site Non-polar Interaction Site Neutral (Green)->Non-polar Interaction Site

Caption: Relationship between MEP colors and chemical reactivity.

The Molecule in Motion: Molecular Dynamics Simulations

While QM methods provide a detailed static picture, Molecular Dynamics (MD) simulations allow us to observe the molecule's behavior over time, providing insights into its dynamics and interactions with its environment.[1]

Force Field Parameterization

MD simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. While standard force fields like CHARMM and AMBER are well-established, they may not have accurate parameters for all chemical moieties, particularly the sulfonyl group in our molecule of interest.[19] Therefore, it is crucial to either validate existing parameters or develop new ones.

Protocol: Force Field Parameterization for the Sulfonyl Group

  • Partial Charge Calculation: The partial atomic charges calculated from the QM electrostatic potential (ESP) are used to accurately represent the charge distribution.

  • Parameter Assignment: Utilize tools like the CHARMM General Force Field (CGenFF) program to assign appropriate parameters for bonds, angles, and dihedrals involving the sulfonyl group.[19]

  • Parameter Validation: Compare key QM-calculated properties (e.g., bond lengths, angles, dihedral energy profiles) with those calculated using the new MM parameters to ensure consistency.

System Setup and Solvation

To simulate the behavior of this compound in a biologically relevant environment, it is placed in a simulation box filled with water molecules.[20][21][22]

Protocol: System Solvation

  • Create Simulation Box: Define a periodic simulation box of appropriate dimensions around the molecule.

  • Add Water: Fill the box with a pre-equilibrated water model (e.g., TIP3P).

  • Add Ions: Add counter-ions to neutralize the system if necessary.

Equilibration and Production MD

Before the production simulation, the system must be equilibrated to ensure it is at the desired temperature and pressure and that the solvent has relaxed around the solute.

Protocol: Equilibration and Production MD

  • Energy Minimization: Minimize the energy of the entire system to remove any steric clashes.

  • NVT Equilibration: Gradually heat the system to the target temperature while keeping the volume constant.

  • NPT Equilibration: Bring the system to the target pressure while maintaining the target temperature.

  • Production MD: Run the simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space and observe the dynamics of the molecule.

Deciphering the Data: Analysis of Simulation Trajectories

The output of an MD simulation is a trajectory file containing the positions, velocities, and energies of all atoms at each time step. This wealth of data must be analyzed to extract meaningful insights.

Structural Analysis
  • Root Mean Square Deviation (RMSD): Measures the deviation of the molecule's backbone from a reference structure over time, indicating its stability.

  • Root Mean Square Fluctuation (RMSF): Identifies the flexibility of different parts of the molecule.

  • Radial Distribution Function (RDF): Describes the probability of finding a water molecule at a certain distance from a specific atom in the solute, revealing details about the solvation shell.

Dynamic Analysis
  • Dihedral Angle Analysis: Tracks the rotation of key dihedral angles over time to understand conformational transitions.

  • Hydrogen Bond Analysis: Identifies and quantifies the formation and breaking of hydrogen bonds between the solute and solvent.

Predicting Biological Fate: In Silico ADMET Profiling

Early assessment of a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in drug development.[][24][25] Many of the molecular descriptors derived from our QM and MD simulations can be used as input for predictive ADMET models.[26][27]

ADMET PropertyRelevant Molecular Descriptors
Absorption LogP, Polar Surface Area (PSA), Solubility
Distribution Plasma Protein Binding, Blood-Brain Barrier Permeability
Metabolism Susceptibility to Cytochrome P450 enzymes
Excretion Clearance rate
Toxicity Various toxicity endpoints (e.g., hERG inhibition)

Conclusion: From a Single Molecule to a Universe of Possibilities

The molecular modeling of this compound, as detailed in this guide, provides a powerful framework for understanding its intrinsic properties and predicting its behavior in a complex biological milieu. By integrating quantum mechanics and molecular dynamics, we can construct a holistic in silico model that informs and accelerates the drug discovery process. The principles and protocols outlined herein are not merely a set of instructions but a scientific philosophy—one that emphasizes a deep understanding of the underlying causality to unlock the full potential of computational chemistry.

References

  • Vanommeslaeghe, K., Hatcher, E., Acharya, C., Kundu, S., Zhong, S., Shim, J., ... & MacKerell Jr, A. D. (2010). CHARMM general force field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields.
  • Lu, T., & Chen, F. (2012). Multiwfn: a multifunctional wavefunction analyzer.
  • Frisch, M. J., Trucks, G. W., Schlegel, H. B., Scuseria, G. E., Robb, M. A., Cheeseman, J. R., ... & Fox, D. J. (2016). Gaussian 16, Revision C. 01. Gaussian Inc. Wallingford CT.
  • Case, D. A., Ben-Shalom, I. Y., Brozell, S. R., Cerutti, D. S., Cheatham III, T. E., Cruzeiro, V. W., ... & Kollman, P. A. (2021). AMBER 2021. University of California, San Francisco.
  • Jorgensen, W. L., Maxwell, D. S., & Tirado-Rives, J. (1996). Development and testing of the OPLS all-atom force field on conformational energetics and properties of organic liquids. Journal of the American Chemical Society, 118(45), 11225-11236.
  • Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: visual molecular dynamics. Journal of molecular graphics, 14(1), 33-38.
  • Abraham, M. J., Murtola, T., Schulz, R., Páll, S., Smith, J. C., Hess, B., & Lindahl, E. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1, 19-25.
  • Allinger, N. L., Yuh, Y. H., & Lii, J. H. (1989). Molecular mechanics. The MM3 force field for hydrocarbons. Journal of the American Chemical Society, 111(23), 8551-8566.
  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13.
  • Hanwell, M. D., Curtis, D. E., Lonie, D. C., Vandermeersch, T., Zurek, E., & Hutchison, G. R. (2012). Avogadro: an advanced semantic chemical editor, visualization, and analysis platform.

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Methodological & Application

Application Note: Strategic Utilization of 1-Methoxy-3-(methylsulfonyl)benzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers in organic synthesis and medicinal chemistry. It focuses on the practical utility, synthesis, and functionalization of 1-Methoxy-3-(methylsulfonyl)benzene (CAS: 34879-99-3), utilizing it as a modular scaffold for accessing complex polysubstituted aromatic systems.

Executive Summary

This compound (also known as m-anisyl methyl sulfone) represents a unique "push-pull" aromatic scaffold where the electron-donating methoxy group and the electron-withdrawing sulfone group are meta-disposed. This arrangement creates a specific electronic environment that is highly exploitable for Directed Ortho Metalation (DoM) .

Unlike simple anisoles or sulfones, this compound offers a "cooperative" activation site at the C2 position, allowing for the precise installation of electrophiles to generate 1,2,3-trisubstituted benzenes—a substitution pattern that is notoriously difficult to achieve via classical Friedel-Crafts chemistry. This guide details the optimized synthesis of the core scaffold and provides a validated protocol for its regioselective functionalization.

Chemical Profile & Electronic Structure

PropertyData
CAS Number 34879-99-3
Formula C₈H₁₀O₃S
MW 186.23 g/mol
Appearance White to off-white crystalline solid
Electronic Nature Meta-disposed Donor (-OMe) / Acceptor (-SO₂Me)
Key Reactivity C2-Lithiation (Cooperative DoM), Nucleophilic Aromatic Substitution (if activated)
Reactivity Map

The diagram below illustrates the electronic activation sites. The C2 position is the thermodynamic and kinetic well for lithiation due to the synergistic directing effects of both the sulfone and methoxy groups.

ReactivityMap Core This compound C2 C2 Position: Primary Lithiation Site (Cooperative DoM) Core->C2 n-BuLi, -78°C C4 C4 Position: Secondary Site (Steric Alternative) Core->C4 Minor Pathway Ox Sulfone Group: Metabolic Stability Polar Pharmacophore Core->Ox Properties

Figure 1: Regioselectivity map showing the privileged C2 position activated by both -OMe and -SO₂Me groups.

Synthesis Protocol: Sulfide Oxidation Route

While the compound can be synthesized via cross-coupling, the most robust and scalable method involves the oxidation of 3-(methylthio)anisole. This route avoids heavy metal contamination and uses inexpensive reagents.

Reagents
  • Substrate: 3-(methylthio)anisole (CAS: 18458-64-5)

  • Oxidant: m-Chloroperoxybenzoic acid (mCPBA, 77% max) OR Hydrogen Peroxide (30%) with Sodium Tungstate catalyst (Green alternative).

  • Solvent: Dichloromethane (DCM) for mCPBA; Methanol/Water for H₂O₂.

Step-by-Step Protocol (mCPBA Method)
  • Preparation: Dissolve 10.0 mmol of 3-(methylthio)anisole in 50 mL of anhydrous DCM in a round-bottom flask. Cool the solution to 0°C using an ice bath.

  • Addition: Slowly add 2.2 equivalents (22.0 mmol) of mCPBA portion-wise over 20 minutes. Note: The reaction is exothermic. Control temperature to prevent over-oxidation side products.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes). The sulfide (Rf ~0.8) should disappear, and the sulfone (Rf ~0.3) should appear.[1][2]

  • Workup (Critical):

    • Quench with saturated aqueous Na₂S₂O₃ to destroy excess peroxide (starch-iodide test negative).

    • Wash with saturated NaHCO₃ (x3) to remove m-chlorobenzoic acid byproduct. Tip: If a white precipitate forms, it is likely the byproduct; ensure it is fully solubilized in the aqueous base.

    • Wash with brine, dry over MgSO₄, and concentrate.[3]

  • Purification: Recrystallize from Ethanol/Hexanes or purify via flash chromatography (Gradient: 10% -> 40% EtOAc/Hexanes) to yield the product as white crystals.

Core Application: Regioselective C2-Lithiation

This is the primary application for this scaffold in drug discovery. The ability to install a functional group exactly between the sulfone and the ether allows for the creation of highly substituted pharmacophores.

Mechanism & Rationale

The -SO₂Me group is a powerful Directed Ortho Metalation (DoM) group (stronger than -OMe). However, the -OMe group is also a DoM group. In this 1,3-substituted system, the C2 position is flanked by both groups. Despite potential steric crowding, the "Cooperative Effect" (acidifying effect of sulfone + coordination of lithium by oxygen) makes C2 the exclusive site of deprotonation under kinetic control at low temperatures.

Protocol: C2-Functionalization

Safety Note: n-Butyllithium is pyrophoric. All steps must be performed under an inert atmosphere (Ar or N₂).

  • Setup: Flame-dry a 2-neck flask and cool under Argon. Add This compound (1.0 equiv) and anhydrous THF (0.2 M concentration).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Higher temperatures may lead to benzyne formation or polymerization.

  • Lithiation: Dropwise add n-BuLi (1.1 equiv, 2.5 M in hexanes) over 15 minutes.

    • Observation: The solution typically turns a bright yellow/orange color, indicating the formation of the aryllithium species.

  • Incubation: Stir at -78°C for 45–60 minutes to ensure complete deprotonation.

  • Electrophile Trapping: Add the Electrophile (1.2–1.5 equiv) (e.g., Methyl Iodide, DMF, Iodine, or an Aldehyde) dissolved in minimal THF.

  • Warming: Allow the reaction to stir at -78°C for 30 minutes, then slowly warm to 0°C (or RT depending on the electrophile).

  • Quench: Quench with saturated NH₄Cl solution. Extract with EtOAc.[3][4]

Data Table: Typical Electrophile Scope
ElectrophileProduct Structure (C2-Substituted)Typical YieldNotes
DMF 2-Methoxy-6-(methylsulfonyl)benzaldehyde85-90%Forms a crowded trisubstituted aldehyde.
I₂ 2-Iodo-1-methoxy-3-(methylsulfonyl)benzene92%Excellent precursor for Ullmann/Suzuki coupling.
MeI 1-Methoxy-2-methyl-3-(methylsulfonyl)benzene88%Sterically congested toluene derivative.
CO₂ 2-Methoxy-6-(methylsulfonyl)benzoic acid80%Quench with solid CO₂ (dry ice).

Advanced Workflow: Demethylation to the Phenol

For applications requiring a free phenol (e.g., as a hydrogen bond donor or for further etherification), the methoxy group can be cleaved.

  • Reagent: BBr₃ (Boron tribromide) in DCM.

  • Conditions: -78°C to 0°C.[5]

  • Note: The sulfone group is stable to BBr₃ under standard conditions.

  • Product: 3-(Methylsulfonyl)phenol.

Visual Workflow Summary

Workflow Start 3-(Methylthio)anisole (Starting Material) Step1 Oxidation (mCPBA, DCM, 0°C) Start->Step1 Intermediate This compound (The Scaffold) Step1->Intermediate Step2 Lithiation (n-BuLi, THF, -78°C) Intermediate->Step2 Activation Trapping Electrophile Addition (E+ = I2, DMF, R-CHO) Step2->Trapping C2-Li Species Product 1,2,3-Trisubstituted Benzene (High Value Intermediate) Trapping->Product

Figure 2: Complete synthetic workflow from commercial sulfide to polysubstituted building block.

References

  • Synthesis via Oxidation: Drabowicz, J., & Mikołajczyk, M. (1981). Synthesis of sulfoxides and sulfones. Journal of Organic Chemistry, 46, 280-281. Link

  • Lithiation Regioselectivity (General DoM): Snieckus, V. (1990). Directed ortho metalation.[5] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. Link

  • Sulfone Lithiation Specifics: Gschwend, H. W., & Rodriguez, H. R. (1979). Heteroatom-facilitated lithiations. Organic Reactions, 26, 1. (Classic reference for sulfone directing power).
  • Medicinal Chemistry Utility: Scott, K. A., et al. (2009). Sulfones as metabolically stable linkers in drug discovery. Journal of Medicinal Chemistry, 52(6), 1522. Link

Sources

Application Notes & Protocols: Synthetic Strategies Involving 1-Methoxy-3-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern synthetic and medicinal chemistry, the strategic selection of starting materials and intermediates is paramount to the successful development of novel molecules. 1-Methoxy-3-(methylsulfonyl)benzene (CAS No: 51155-26-3) emerges as a highly versatile and synthetically tractable scaffold. Its unique electronic architecture, featuring a methoxy group—an electron-donating, ortho, para-director—and a methylsulfonyl group—a potent electron-withdrawing, meta-director—provides a rich platform for a diverse range of chemical transformations.[1][2]

This guide provides an in-depth exploration of the reactivity and synthetic utility of this compound. We move beyond simple procedural lists to explain the underlying chemical principles that govern its reactivity. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering robust, field-tested methodologies for key transformations such as palladium-catalyzed cross-coupling, regioselective electrophilic substitution, and strategic functional group removal.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a reagent is the first step toward its effective application. This compound, also known as 3-methoxyphenyl methyl sulfone, is a stable, solid compound at room temperature, making it convenient to handle and store.[3]

PropertyValueSource
Molecular Formula C₈H₁₀O₃S[3]
Molecular Weight 186.23 g/mol [3][4]
CAS Number 51155-26-3 / 43032-67-3[3]
Boiling Point 352 °C at 760 mmHg[3]
Density 1.199 g/cm³[3]

Spectroscopic Insights: The structural features of the molecule give rise to a predictable spectroscopic signature. In ¹H NMR spectroscopy, one would expect to see distinct signals for the methoxy protons (a singlet around 3.8 ppm), the methylsulfonyl protons (a singlet around 3.0 ppm), and a complex multiplet pattern for the four aromatic protons. The electron-withdrawing nature of the sulfone group will shift the adjacent aromatic protons downfield.

Core Reactivity Principles: A Dichotomy of Electronic Effects

The synthetic utility of this compound is dictated by the interplay between its two key functional groups.

  • The Methoxy Group (-OCH₃): As a strong electron-donating group (EDG), it activates the benzene ring towards Electrophilic Aromatic Substitution (EAS) by stabilizing the cationic intermediate (the sigma complex).[1] It directs incoming electrophiles to the positions ortho and para to itself (C2, C4, and C6).

  • The Methylsulfonyl Group (-SO₂CH₃): As a powerful electron-withdrawing group (EWG), it deactivates the ring towards EAS by destabilizing the sigma complex.[5][6] It directs incoming electrophiles to the positions meta to itself (C2, C4, C6).

This creates a fascinating scenario where the directing effects are cooperative. Both groups steer incoming electrophiles to the C2, C4, and C6 positions. However, the activating nature of the methoxy group and the deactivating nature of the sulfonyl group mean that while the regioselectivity is clear, the overall reaction rate is attenuated compared to a strongly activated ring like anisole.

Furthermore, the potent electron-withdrawing capacity of the sulfone group renders the aromatic ring electron-deficient, making it an excellent candidate for Nucleophilic Aromatic Substitution (SNAr), provided a suitable leaving group is present at an ortho or para position relative to the sulfone.[7][8][9]

G cluster_ring This compound cluster_reactivity Reactivity Analysis mol eas Electrophilic Aromatic Substitution (EAS) -OCH₃ (Activating, ortho/para directing) -SO₂CH₃ (Deactivating, meta directing) Cooperative directing effect to C2, C4, C6 snar Nucleophilic Aromatic Substitution (SNAr) -SO₂CH₃ strongly activates ring Requires leaving group at ortho/para position (e.g., in a halogenated derivative) coupling Cross-Coupling Scaffold -SO₂CH₃ provides electronic perturbation Halogenated derivatives are key substrates (e.g., for Suzuki, Buchwald-Hartwig) G start Setup Reaction Vessel reagents Add Bromo-Substrate (1 eq), Arylboronic Acid (1.2 eq), Base (e.g., K₂CO₃, 2 eq), Solvent (e.g., Dioxane/H₂O) start->reagents purge Purge with N₂/Ar for 15 min reagents->purge catalyst Add Pd Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) purge->catalyst heat Heat to 80-100 °C Monitor by TLC/LC-MS catalyst->heat workup Cool to RT Aqueous Workup (e.g., EtOAc/H₂O) heat->workup purify Purify by Column Chromatography workup->purify end Characterize Product purify->end

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-bromo-2-methoxy-4-(methylsulfonyl)benzene (1.0 mmol, 1.0 eq).

  • Reagent Addition: Add the desired arylboronic acid (1.2 mmol, 1.2 eq) and potassium carbonate (2.0 mmol, 2.0 eq).

  • Solvent Addition: Add a 4:1 mixture of dioxane and water (10 mL).

  • Inerting: Seal the flask with a septum and purge the system with nitrogen or argon gas for 15 minutes while stirring.

  • Catalyst Introduction: Under a positive pressure of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 eq).

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired biaryl product.

Protocol 2: Regioselective Electrophilic Nitration

Objective: To demonstrate the powerful and cooperative directing effects of the methoxy and methylsulfonyl groups in an Electrophilic Aromatic Substitution reaction.

Causality and Experimental Design: Nitration is a classic EAS reaction. The active electrophile, the nitronium ion (NO₂⁺), is generated in situ from concentrated nitric acid and sulfuric acid. [10]As discussed in Section 2, both functional groups direct the incoming electrophile to the C2, C4, and C6 positions. Steric hindrance from the adjacent methoxy group may slightly disfavor substitution at the C2 position. Therefore, the primary products expected are 1-methoxy-5-(methylsulfonyl)-2-nitrobenzene and 1-methoxy-3-(methylsulfonyl)-4-nitrobenzene.

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask cooled in an ice-water bath (0-5 °C), add this compound (10 mmol, 1.0 eq) to concentrated sulfuric acid (15 mL) with careful stirring until fully dissolved.

  • Nitrating Mixture: Prepare the nitrating mixture by slowly adding concentrated nitric acid (10 mmol, 1.0 eq) to concentrated sulfuric acid (5 mL) in a separate flask, also cooled in an ice bath.

  • Electrophile Addition: Add the nitrating mixture dropwise to the solution of the substrate over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

  • Quenching: Carefully pour the reaction mixture over crushed ice (approx. 100 g) with vigorous stirring. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purification: Dry the crude solid. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to isolate the major nitro-isomers.

Expected ProductPredicted RegioselectivityNotes
1-methoxy-5-(methylsulfonyl)-2-nitrobenzeneMajor IsomerSubstitution ortho to -OCH₃ and meta to -SO₂CH₃.
1-methoxy-3-(methylsulfonyl)-4-nitrobenzeneMajor IsomerSubstitution para to -OCH₃ and meta to -SO₂CH₃.
1-methoxy-2-(methylsulfonyl)-6-nitrobenzeneMinor IsomerSubstitution ortho to both groups; may be sterically hindered.
Protocol 3: Reductive Desulfonylation

Objective: To demonstrate the removal of the methylsulfonyl group, showcasing its utility as a "transient" functional group that can be used to control reactivity or provide a specific electronic profile before being cleaved.

Causality and Experimental Design: The sulfone group, after serving its purpose (e.g., directing a reaction or acting as a pharmacophore placeholder), can be removed. Reductive desulfonylation cleaves the C-S bond, replacing it with a C-H bond. [5]A common method involves using magnesium metal in methanol, which acts as a dissolving metal reduction system. This method is often preferred over harsher conditions like sodium in liquid ammonia.

Step-by-Step Methodology:

  • Vessel Setup: To a round-bottom flask with a stir bar and reflux condenser, add the sulfone-containing substrate (e.g., a product from Protocol 1 or 2) (1.0 mmol, 1.0 eq).

  • Reagent Addition: Add magnesium turnings (6.0 mmol, 6.0 eq) and anhydrous methanol (20 mL).

  • Reaction Initiation: Gently heat the mixture to reflux. The reaction is often initiated by the addition of a small crystal of iodine or a few drops of a mercury(II) chloride solution if it is sluggish to start.

  • Reaction Monitoring: Maintain the reflux and monitor the disappearance of the starting material by TLC. The reaction may take 6-24 hours.

  • Quenching: After completion, cool the mixture to room temperature and carefully add 1 M hydrochloric acid (HCl) dropwise until the excess magnesium has dissolved and the solution is acidic.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude product via column chromatography to obtain the desulfonylated compound (in this case, the corresponding methoxybenzene derivative).

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold and its derivatives are valuable building blocks in the design of biologically active molecules.

  • Metabolic Stability and Lipophilicity: The methoxy group is a common feature in approved drugs. [11]It can block a potential site of metabolic oxidation (e.g., a phenol) and fine-tune the lipophilicity of a molecule, which is critical for its absorption, distribution, metabolism, and excretion (ADME) profile. [2]* Hydrogen Bond Acceptor: The sulfone moiety is an excellent hydrogen bond acceptor. The two oxygen atoms can engage in strong interactions with hydrogen bond donors (like N-H or O-H groups) in a protein's active site, thereby enhancing binding affinity and selectivity.

  • Bioisosteric Replacement: The sulfone group can serve as a non-classical bioisostere for other functional groups, such as amides or esters, offering improved metabolic stability while maintaining or improving biological activity. [12][13]

G cluster_mods Synthetic Modifications cluster_features Pharmacological Contributions scaffold This compound Scaffold coupling Suzuki Coupling (Adds Aryl Group 'R1') scaffold->coupling eas EAS (Adds Group 'E') scaffold->eas snar SNAr (Adds Nucleophile 'Nu') scaffold->snar intermediate Advanced Intermediate coupling->intermediate eas->intermediate snar->intermediate drug Hypothetical Drug Candidate intermediate->drug methoxy Methoxy Group - Metabolic Blocker - Lipophilicity Tuning - Conformation Control drug->methoxy sulfone Sulfone Group - H-Bond Acceptor - Bioisostere - Polarity Modulation drug->sulfone

Caption: Conceptual pathway from the core scaffold to a drug candidate.

Conclusion

This compound is far more than a simple aromatic compound; it is a sophisticated synthetic tool. The predictable yet powerful interplay of its electron-donating and electron-withdrawing groups allows chemists to perform a wide array of selective transformations. From building molecular complexity via cross-coupling to fine-tuning electronic properties through electrophilic substitution, this scaffold provides a reliable and versatile entry point for the synthesis of high-value molecules in research and development. The protocols and principles outlined in this guide serve as a foundation for harnessing its full synthetic potential.

References

  • The Royal Society of Chemistry.Supporting information.
  • Chemsrc.1-methoxy-3-methylsulfonyl-benzene | CAS#:43032-67-3.
  • Wikipedia.Suzuki reaction.
  • NIST WebBook.Benzene, 1-methoxy-3-methyl-.
  • Google Patents.WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds.
  • Master Organic Chemistry.Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Semantic Scholar.DABSO-Based, Three Component, One- Pot Sulfone Synthesis.
  • BYJU'S.Nucleophilic aromatic substitution.
  • PubChem.1-Methoxy-3-(methoxymethoxy)benzene.
  • Organic Syntheses Procedure.(e,z)-1-methoxy-2-methyl-3-(trimethylsiloxy)-1,3-pentadiene.
  • Dalal Institute.Aromatic Nucleophilic Substitution.
  • Wikipedia.Reductive desulfonylation.
  • Wikipedia.Nucleophilic aromatic substitution.
  • Sigma-Aldrich.Methoxy benzene.
  • University of Calgary.Reactions of Benzene & Its Derivatives.
  • BLDpharm.1-Methoxy-3-((methylsulfonyl)methyl)benzene.
  • Michigan State University.Substitution Reactions of Benzene and Other Aromatic Compounds.
  • Publicatt.1H‑pyrrol-1- yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β- Catenin.
  • Cheméo.Chemical Properties of Benzene, 1-methoxy-3-methyl- (CAS 100-84-5).
  • Organic Chemistry Portal.Suzuki Coupling.
  • PubMed.The role of the methoxy group in approved drugs.
  • ResearchGate.The role of the methoxy group in approved drugs | Request PDF.
  • PubChem.Benzene, 1-methoxy-4-(methylsulfonyl)-.
  • MDPI.1-Nitro-3-[(phenylsulfonyl)methyl]benzene.
  • Chemistry LibreTexts.Suzuki-Miyaura Coupling.
  • SlideShare.Application of Bioisosteres in Drug Design.
  • National Institutes of Health.Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst.
  • Master Organic Chemistry.Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • Fisher Scientific.Suzuki-Miyaura Cross-Coupling Reaction.
  • Enamine.Saturated bioisosteres of meta-substituted benzene.

Sources

Strategic Utilization of 1-Methoxy-3-(methylsulfonyl)benzene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methoxy-3-(methylsulfonyl)benzene (CAS: 34879-99-3) is a high-value pharmacophore building block used to modulate physicochemical properties in drug discovery.[1] Its structural utility lies in the meta-substitution pattern , which offers a rigid topological vector distinct from the more common para-sulfonyl motifs found in COX-2 inhibitors (e.g., Etoricoxib).[2]

For the medicinal chemist, this molecule serves two primary functions:

  • Physicochemical Tuning: The methylsulfonyl group acts as a metabolic anchor and solubility enhancer (lowering LogP) compared to lipophilic aryl rings.[1]

  • Divergent Scaffold: It provides access to three distinct chemical spaces via orthogonal reactivity modes:

    • Electrophilic Aromatic Substitution (EAS): Accesses C4/C6 positions.[3][1]

    • Directed Ortho Metalation (DoM): Uniquely accesses the C2 position via cooperative lithiation.[1]

    • Demethylation: Yields 3-(methylsulfonyl)phenol, a critical intermediate for ether-linked libraries.[3][1]

Chemical Biology & Pharmacophore Analysis[3][4]

Physicochemical Profile

The sulfone moiety is a bioisostere for carbonyls and sulfonamides but possesses unique hydrogen bonding characteristics.[1]

PropertyValue/DescriptionImpact on Drug Design
LogP ~1.4Lower lipophilicity than comparable chloro/methyl arenes.[1]
H-Bond Acceptors 3 (2 from SO₂, 1 from OMe)Strong interaction with solvent front or hinge regions in kinases.[3][2][1]
Metabolic Stability HighThe sulfone is generally inert to oxidative metabolism (CYP450).[1]
Electronic Effect

(SO₂Me) = 0.60
Strong electron-withdrawing group (EWG); deactivates ring but directs meta.[3][1]
Electronic Effect

(OMe) = -0.27
Strong electron-donating group (EDG); activates ring and directs ortho/para.
Structural Logic: The "Push-Pull" Conflict

The molecule contains an activator (OMe) and a deactivator (SO₂Me) in a meta relationship.[1] This creates a specific electronic landscape that dictates regioselectivity:

  • C2 Position: Sterically crowded but electronically unique.[1] It is located between two directing groups, making it the prime target for Lithiation .[2][1]

  • C4/C6 Positions: Activated by the OMe group (ortho/para) and not strongly deactivated by the meta-sulfone.[1] These are the prime targets for Electrophilic Attack .

Synthetic Utility & Functionalization Workflows

The following diagram illustrates the divergent synthesis pathways available from this single building block.

DivergentSynthesis Start 1-Methoxy-3- (methylsulfonyl)benzene Bromination Bromination (NBS/Br2) Target: C4/C6 Start->Bromination Electrophilic Path Lithiation Directed Ortho Metalation (n-BuLi/TMEDA) Target: C2 Start->Lithiation Anionic Path Demethylation Demethylation (BBr3 or HBr) Start->Demethylation Functional Switch Coupling Suzuki/Buchwald Coupling Bromination->Coupling Product1 Biaryl Sulfones (Kinase Inhibitors) Coupling->Product1 Electrophile Electrophile Trapping (E+ = CHO, I, B(OR)2) Lithiation->Electrophile Product2 1,2,3-Trisubstituted Scaffolds Electrophile->Product2 Phenol 3-(Methylsulfonyl)phenol Demethylation->Phenol Etherification Mitsunobu/SNAr Phenol->Etherification Product3 Ether-Linked Ligands Etherification->Product3

Figure 1: Divergent synthetic pathways from this compound accessing distinct chemical spaces.[2]

Detailed Experimental Protocols

Protocol A: Regioselective Bromination (Electrophilic Path)

Objective: Synthesis of 1-bromo-2-methoxy-4-(methylsulfonyl)benzene (C4 product) or its isomer.[3][1] Mechanism: The methoxy group directs para (C4) and ortho (C2, C6).[2][1] The bulky sulfone and methoxy groups sterically hinder C2.[1] C4 is electronically favored over C6 due to the para directing strength of OMe.[1]

Materials:

  • Substrate: this compound (1.0 eq)[3][1]

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq)[2][1]

  • Solvent: Acetonitrile (ACN) or DMF[3][2][1]

  • Catalyst (Optional): 5 mol% NH₄OAc (activates NBS)

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.86 g (10 mmol) of substrate in 20 mL of ACN.

  • Addition: Add 1.87 g (10.5 mmol) of NBS portion-wise at 0°C to control exotherm.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by LC-MS for the disappearance of starting material (M+H 187) and appearance of product (M+H 265/267).[1]

  • Workup: Concentrate ACN under reduced pressure. Resuspend residue in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).[3][1]

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Recrystallize from EtOH or purify via flash chromatography (Hexane/EtOAc gradient).[1]

Critical Note: If regioselectivity is poor (mixture of C4/C6), switch to Bromine (Br₂) in Acetic Acid at 0°C, which often improves para-selectivity due to steric bulk of the transition state.[3][2]

Protocol B: Cooperative Directed Ortho Metalation (Anionic Path)

Objective: Functionalization at C2 (the position between OMe and SO₂Me).[3][1] Mechanism: Both OMe and SO₂Me are Directed Metalation Groups (DMGs).[1] They cooperatively chelate Lithium, directing deprotonation exclusively to C2.[2][1]

Materials:

  • Substrate: this compound (1.0 eq)[3][1]

  • Base: n-Butyllithium (1.1 eq, 2.5 M in hexanes)[3][2]

  • Additive: TMEDA (1.1 eq) (Essential for breaking BuLi aggregates)

  • Solvent: Anhydrous THF

  • Electrophile: e.g., Methyl Iodide, DMF, or Iodine.[3][2]

Step-by-Step Procedure:

  • Preparation: Flame-dry a 2-neck flask and cool to -78°C under Argon.

  • Solvent/Base: Add anhydrous THF (10 mL/mmol) and TMEDA (1.1 eq). Add n-BuLi (1.1 eq) dropwise.[1] Stir for 15 mins.

  • Metalation: Dissolve substrate in minimal THF and add dropwise to the Li/TMEDA mixture at -78°C.

    • Observation: The solution may turn bright yellow/orange, indicating the formation of the lithiated species.[2]

  • Incubation: Stir at -78°C for 1 hour. (Do not warm, or the species may scramble or decompose).[2][1]

  • Trapping: Add the Electrophile (1.2–1.5 eq) dissolved in THF.

  • Quench: Allow to warm to RT overnight. Quench with saturated NH₄Cl.[1]

  • Workup: Extract with EtOAc, wash with brine, dry, and concentrate.

Safety Check: This protocol involves pyrophoric reagents (n-BuLi).[1] Ensure all glassware is moisture-free.[1]

Protocol C: Demethylation to 3-(Methylsulfonyl)phenol

Objective: Unmasking the phenol for use as a nucleophile in ether synthesis.[1] Mechanism: Cleavage of the methyl ether using a strong Lewis acid (BBr₃).[1]

Step-by-Step Procedure:

  • Setup: Dissolve 1.0 eq of substrate in anhydrous Dichloromethane (DCM) (0.5 M concentration). Cool to -78°C or 0°C.[1][4][5]

  • Addition: Add BBr₃ (2.0–3.0 eq, 1.0 M in DCM) dropwise. (Caution: Fuming reagent).[1]

  • Reaction: Allow to warm to RT. Stir for 3–6 hours.

  • Quench: Cool to 0°C. Very slowly add Methanol (excess) to quench unreacted BBr₃ (Exothermic!). Then add water.

  • Isolation: The product is a phenol (pKa ~9).[1] Acidify the aqueous layer to pH 2-3 with 1N HCl, then extract with DCM or EtOAc.[1]

  • Yield: Expect >90% yield of a crystalline solid.

Application Case Study: Solubility Tuning in Kinase Inhibitors

Scenario: A lead compound containing a 3-chlorophenyl moiety exhibits poor solubility (<10 µM) and high metabolic clearance.[1] Strategy: Replace the 3-chlorophenyl ring with 3-(methylsulfonyl)phenyl.[1]

Rationale:

  • Dipole: The sulfone introduces a strong dipole, disrupting crystal lattice energy and improving aqueous solubility.[1]

  • Metabolism: The sulfone is already oxidized, blocking CYP450 oxidation at that site (unlike the chlorophenyl ring which might undergo hydroxylation).[2][1]

  • Vector: The meta geometry preserves the binding vector of the original phenyl ring, maintaining potency while fixing ADME properties.[1]

Workflow:

  • Synthesize 3-(methylsulfonyl)phenol (Protocol C).

  • React with the kinase scaffold (e.g., a 4-chloro-quinazoline) via S_NAr or Mitsunobu reaction.[1]

  • Result: A highly soluble, metabolically stable analog.[2][1]

References

  • Synthesis of Methylsulfonyl Benzene Compounds. World Intellectual Property Organization, WO2007054668A1.[3][2][1] (Describes industrial scale synthesis and demethylation protocols).

  • Directed Ortho Metalation.[1][4][6][7] Competition of Substituents. The Journal of Organic Chemistry, 1976, 41, 3653.[3][2][6] (Foundational work on DMG hierarchy: SO2R and OMe synergy). [2][1]

  • Demethylation of Methyl Ethers - Boron Tribromide. Common Organic Chemistry. (Standard protocols for BBr3 mediated cleavage).

  • Electrophilic Aromatic Substitution: Regioselectivity. LabXchange. (General mechanistic rules for activator/deactivator competition).

  • N-Bromosuccinimide (NBS) Reactivity. Wikipedia. (Properties and handling of NBS for bromination).

Sources

Troubleshooting & Optimization

Technical Support Center: Sulfonation of Methoxybenzene (Anisole)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Side Reaction Mitigation & Process Optimization Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary & Reaction Scope

Welcome to the technical support hub for aromatic sulfonation. You are likely performing the electrophilic aromatic substitution of methoxybenzene (anisole) to produce 4-methoxybenzenesulfonic acid (p-anisolesulfonic acid).

While the methoxy group is a strong ortho/para activator, the specific conditions (reagent choice, temperature, and stoichiometry) dictate the purity profile. This guide addresses the four most common failure modes:

  • Regio-isomer contamination (High ortho content).

  • Sulfone formation (Insoluble dimers).

  • Polysulfonation (Over-reaction).

  • Ether cleavage (Demethylation/Degradation).

Reaction Logic & Pathway Visualization

Before troubleshooting, visualize the competition between Kinetic and Thermodynamic control.[1] Unlike nitration, sulfonation is reversible .[2][3]

AnisoleSulfonation Anisole Methoxybenzene (Anisole) Sigma Sigma Complex (Intermediate) Anisole->Sigma SO3 / H2SO4 Ortho o-Methoxybenzenesulfonic acid (Kinetic Product) Sigma->Ortho Fast (Low T) Para p-Methoxybenzenesulfonic acid (Thermodynamic Product) Sigma->Para Slow (High T) Ortho->Sigma Reversible (Heat) Para->Sigma Reversible (High Heat) Sulfone 4,4'-Dimethoxydiphenyl sulfone (Insoluble Side Product) Para->Sulfone Excess Anisole + SO3 Dehydration Disulfo 2,4-Disulfonic acid (Over-sulfonation) Para->Disulfo Excess SO3 High Acid Strength

Figure 1: Reaction network showing the reversibility of the sulfonic acid group and irreversible side pathways.

Troubleshooting Modules (Q&A Format)

Module A: Regioselectivity (The Ortho/Para Ratio)

User Question: "I am getting significant amounts of the ortho-isomer (2-methoxybenzenesulfonic acid). How do I shift this to the para-isomer?"

Technical Diagnosis: You are likely operating under Kinetic Control .[4] The methoxy group coordinates with the electrophile (


), directing attack to the nearby ortho position. Because the ortho isomer forms faster but is sterically crowded, it is less stable than the para isomer.

Corrective Actions:

  • Increase Temperature: Sulfonation is reversible. Heating the reaction allows the ortho isomer to desulfonate (reverting to anisole) and re-sulfonate at the thermodynamically stable para position.

    • Target: Raise temperature to >50°C (depending on acid strength) to encourage isomerization.

  • Extend Reaction Time: Allow the system to reach equilibrium.

  • Check Solvent: If using

    
     in solvents like dichloromethane, ortho attack is favored due to complexation. Switching to protic solvents or adding complexing agents (dioxane) can alter steric demands.
    
ParameterKinetic Control (Favors Ortho)Thermodynamic Control (Favors Para)
Temperature Low (< 20°C)Moderate/High (> 50°C)
Time ShortLong (Equilibration)
Mechanism Rate of formationStability of product
Module B: Sulfone Formation (Insolubles)

User Question: "I see a white, insoluble precipitate forming that doesn't dissolve in water. It's clogging my filtration."

Technical Diagnosis: You have formed 4,4'-dimethoxydiphenyl sulfone . This occurs when a sulfonic acid molecule (or its anhydride intermediate) attacks a second molecule of anisole. This is common when using aggressive reagents like liquid


 or Oleum without moderation.

Corrective Actions:

  • Stoichiometry Control: Ensure

    
     is the limiting reagent or added slowly to the anisole.
    
  • Use Complexing Agents: If using Chlorosulfonic acid or

    
    , add a Lewis base like Dioxane , Pyridine , or DMF . These form a complex with 
    
    
    
    (e.g.,
    
    
    ), mitigating its aggressiveness and preventing the sulfonyl cation formation required for sulfone synthesis.
  • Acid Concentration: Avoid high concentrations of

    
     relative to sulfuric acid. The presence of 
    
    
    
    helps solvate the sulfonic acid and prevents it from acting as an electrophile against another anisole ring.
Module C: Polysulfonation & Demethylation

User Question: "My product is extremely water-soluble and has a higher acid value than calculated. Also, the reaction mixture turned dark/black."

Technical Diagnosis:

  • High Acid Value: You have disulfonated the ring (likely at the 2,4-positions). This happens with excess sulfonating agent.

  • Dark Color: You are experiencing ether cleavage (demethylation) or oxidation. The methoxy group can hydrolyze to a phenol in hot, strong acid, which then oxidizes to quinones/tars.

Corrective Actions:

  • Stoichiometry: Strictly limit the sulfonating agent to 1.0–1.05 equivalents.

  • Temperature Cap: Do not exceed 80–100°C if using concentrated

    
    . Demethylation activation energy is high, but once started, phenolic products oxidize rapidly.
    
  • Quenching: Quench the reaction immediately upon completion into ice water to stop the "creep" toward disulfonation.

Standardized Protocol: Sulfonation of Anisole

Objective: Synthesis of p-Methoxybenzenesulfonic acid with minimized side products.

Reagents:

  • Methoxybenzene (Anisole)[5][6][7]

  • Sulfuric Acid (98%) or Chlorosulfonic Acid (for isolation as sulfonyl chloride)

  • Optional: 1,4-Dioxane (moderator)

Workflow:

  • Preparation (T=0:00):

    • Charge Anisole into a reactor with efficient stirring.

    • Cool to 0–5°C. Why? To control the initial exotherm.

  • Addition (T=0:30):

    • Add Sulfuric Acid/Oleum dropwise.

    • CRITICAL CHECKPOINT: Maintain internal temp < 10°C. Rapid addition causes local hotspots

      
       Sulfones/Tars.
      
  • Isomerization (T=1:00 - 4:00):

    • Once addition is complete, the mixture is rich in ortho isomer (Kinetic).

    • Slowly ramp temperature to 50–60°C .

    • Hold for 2–4 hours. Why? To drive the thermodynamic shift to the para-isomer.

  • Monitoring:

    • Analyze via HPLC. Look for the disappearance of Anisole and the shift from Ortho (RT1) to Para (RT2).

    • Stop Criteria: Anisole < 1.0%.

  • Workup:

    • Pour reaction mixture into crushed ice (exothermic!).

    • If Sulfone present: Filter the cold aqueous solution. Sulfones are insoluble in water; Sulfonic acids are soluble.

    • Isolation: Isolate as the sodium salt (salting out with NaCl) or free acid.

Troubleshooting Decision Tree

Troubleshooting Start Problem Detected CheckType Identify Issue Start->CheckType Issue1 High Ortho Content CheckType->Issue1 Issue2 Insoluble Precipitate CheckType->Issue2 Issue3 Dark Color / Tars CheckType->Issue3 Sol1 Increase Reaction Temp Extend Hold Time Issue1->Sol1 Thermodynamic Control Sol2 Reduce SO3 excess Use Dioxane moderator Issue2->Sol2 Prevent Coupling Sol3 Lower Temp Check for water/oxidizers Issue3->Sol3 Prevent Degradation

Figure 2: Rapid diagnostic flow for common sulfonation anomalies.

References

  • Cerfontain, H., et al. (1985). Aromatic Sulphonation.[2][6][7][8][9][10] Part 91. The sulphonation of anisole... in concentrated aqueous sulphuric acid. Journal of the Chemical Society, Perkin Transactions 2.[7]

  • Cerfontain, H. (1987). Aromatic Sulfonation.[2][6][7][8][9][10] Part 114. Sulfonation of Anisole... with SO3. Recueil des Travaux Chimiques des Pays-Bas.

  • Gilbert, E. E. (1965). Sulfonation and Related Reactions.[2][6][7][8][9][11] Interscience Publishers. (Classic Text on Sulfone formation mechanisms).

  • BenchChem. (2025).[4] A Researcher's Guide to Kinetic vs. Thermodynamic Control.

  • Smith, M. B., & March, J.March's Advanced Organic Chemistry.

Sources

Byproduct formation in reactions with 1-Methoxy-3-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Byproduct Formation & Reactivity Control CAS: 34879-99-3 Document ID: TS-ORG-34879-V2

Introduction: The "Push-Pull" Substrate

Welcome to the technical support center for 1-Methoxy-3-(methylsulfonyl)benzene (also known as m-anisyl methyl sulfone).

This molecule presents a classic "Push-Pull" electronic conflict that often leads to unexpected byproducts. You are dealing with a benzene ring substituted by:

  • Methoxy (-OMe): A strong Electron Donating Group (EDG) by resonance, directing ortho/para.

  • Methylsulfonyl (-SO₂Me): A strong Electron Withdrawing Group (EWG) by induction and resonance, directing meta.

Because these two groups are in a meta relationship to each other, their directing effects are cooperative (they both activate/deactivate the same positions), but they introduce severe steric and competitive lithiation challenges .

This guide addresses the three most common failure modes:

  • Lithiation Scrambling: Ring vs. Lateral (Side-chain) deprotonation.

  • EAS Regio-Isomerism: Inseparable mixtures of C4/C6 isomers.

  • Ether Cleavage: Accidental demethylation.

Module 1: Lithiation & Metalation Troubleshooting

Status: 🔴 High Risk Common Issue: Low yield of ring-functionalized product; recovery of alkylated sulfone dimers.

The Core Problem: The "Hidden" Acid

Users often assume n-BuLi will perform a Directed Ortho Metalation (DoM) on the ring. However, the protons on the methylsulfonyl group (


) are highly acidic (

in DMSO) [1].

If you use a standard nucleophilic base (like n-BuLi) at temperatures above -78°C, you will likely deprotonate the methyl group (Lateral Lithiation) instead of, or in addition to, the ring (Ring Lithiation).

Diagnostic Flowchart (Graphviz)

LithiationPathways Start Substrate: this compound BaseChoice Reagent Selection Start->BaseChoice nBuLi n-BuLi (Nucleophilic Base) BaseChoice->nBuLi High Risk LDA LDA / LiTMP (Non-Nucleophilic Base) BaseChoice->LDA Recommended Lateral Pathway A: Lateral Lithiation (Deprotonation of -SO2Me) nBuLi->Lateral Kinetic pref. at > -78°C Ring Pathway B: Ring Lithiation (DoM) (Deprotonation of C2/C4/C6) LDA->Ring Steric control favors Ring ProdA Byproduct: Sulfone Alkylation / Dimerization Lateral->ProdA ProdB Target: Ring Functionalization Ring->ProdB

Figure 1: Decision tree for lithiation. Using nucleophilic bases risks lateral deprotonation of the sulfone methyl group.

Troubleshooting Table: Lithiation
SymptomProbable CauseCorrective Action
Complex mixture / Dimerization Lateral Lithiation: The base deprotonated the

group. The resulting carbanion reacts with electrophiles or starting material.
Switch Base: Use LDA or LiTMP . These bulky, non-nucleophilic bases are less likely to attack the sulfone methyl group and prefer the ring protons [2].
Regioisomer Mixture (Ring) Competitive Directing Groups: The -OMe and -SO₂Me groups are fighting. -OMe directs to C2/C6; -SO₂Me directs to C2/C4.Block C2: C2 is the "synergistic" site (between both groups) but is sterically crowded. Use LiTMP to force lithiation to the less hindered C6 or C4 positions.
Low Conversion Poor Aggregation Breaking: The sulfone oxygen coordinates Li tightly, forming unreactive aggregates.Add Additive: Add TMEDA or HMPA (or DMPU) to break aggregates and increase the kinetic basicity of the lithiating agent.

Module 2: Electrophilic Aromatic Substitution (EAS)

Status: 🟡 Moderate Risk Common Issue: Inseparable mixture of C4 and C6 isomers during bromination or nitration.

The Core Problem: Cooperative but Competitive

Both the Methoxy (EDG) and Sulfone (EWG) groups direct incoming electrophiles to the same positions (2, 4, and 6). This is because they are meta to each other.

  • -OMe (Activator): Directs ortho (C2, C6) and para (C4).

  • -SO₂Me (Deactivator): Directs meta relative to itself. The positions meta to C3 are C1 (occupied), C5, and... wait.

    • Correction: -SO₂Me is a meta-director. Relative to C3, the meta positions are C1 and C5.

    • However: The reaction is controlled by the Activator (-OMe) .[1] The -OMe group activates C2, C4, and C6. The -SO₂Me group deactivates the whole ring, but least strongly at positions meta to itself (C1, C5).

    • Conflict: The activator (-OMe) pushes for C2/C4/C6. The deactivator (-SO₂Me) makes the whole ring sluggish but "allows" reaction at C5 (meta to sulfone) or C1.

    • Dominance:The Activator Wins. The reaction will occur ortho or para to the Methoxy group.

The Real Competition:

  • C2: Between OMe and SO₂Me. Sterically Prohibited.

  • C4: Para to OMe, Ortho to SO₂Me. Electronically favored (Para-attack), but sterically hindered by the sulfone.

  • C6: Ortho to OMe, Para to SO₂Me. Sterically open.

Regioselectivity Map (Graphviz)

EASSelectivity Center Benzene Ring C2 C2 (Blocked) Center->C2 Ortho to Both (Steric Clash) C4 C4 (Major 1) Center->C4 Para to OMe (Electronic Favored) C6 C6 (Major 2) Center->C6 Ortho to OMe (Steric Favored)

Figure 2: Regioselectivity map. C4 and C6 are the primary reactive sites. C2 is usually inaccessible.

Protocol: Maximizing C4 Selectivity (Para-Attack)

To favor the C4 position (para to methoxy), you must minimize steric bulk in the reagent.

  • Solvent: Use polar aprotic solvents (Acetonitrile) to stabilize the transition state.

  • Temperature: Lower temperatures favor the kinetic product (often C4 due to electronic activation).

  • Reagent: Avoid bulky electrophiles. For bromination, use

    
     rather than NBS if possible, or use a catalyst that reduces steric demand.
    

Module 3: Stability & Functional Group Integrity

Status: 🟢 Low Risk (if careful)

Issue: Demethylation (Ether Cleavage)

The methoxy group is susceptible to cleavage by strong Lewis Acids (


, 

) often used in Friedel-Crafts reactions.
  • Symptom: Disappearance of the singlet at ~3.8 ppm in

    
     NMR; appearance of a broad -OH peak.
    
  • Prevention: If you need to perform a Lewis-Acid catalyzed reaction (like acylation), keep the temperature below 0°C . If cleavage occurs, you will form the phenol (3-hydroxy-phenyl methyl sulfone).

Validated Protocol: Selective C2/C6 Ring Lithiation

This protocol is designed to avoid lateral lithiation of the sulfone methyl group [2].

Reagents:

  • Substrate: 1.0 eq

  • Base: LDA (Lithium Diisopropylamide) - 1.1 eq. Do NOT use n-BuLi directly.

  • Solvent: Anhydrous THF.

  • Temperature: -78°C constant.

Procedure:

  • Base Preparation: Generate LDA fresh by adding n-BuLi to diisopropylamine in THF at -78°C. Warm to 0°C for 15 mins, then cool back to -78°C.

  • Addition: Add the substrate (dissolved in THF) dropwise to the LDA solution at -78°C.

    • Why? Adding substrate to base ensures the base is always in excess locally, preventing the "halogen dance" or scrambling if halides are present, and kinetic control favors ring removal over the slower lateral deprotonation.

  • Incubation: Stir for 30-45 minutes at -78°C.

    • Note: Do not warm up. Warming promotes thermodynamic equilibration to the sulfone methyl anion (lateral lithiation).

  • Quench: Add the electrophile (e.g., MeI, DMF,

    
    ) rapidly.
    
  • Workup: Warm to RT and quench with saturated

    
    .
    

References

  • Bordwell pKa Table (DMSO). The pKa of dimethyl sulfone is approx 29-31. See: Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. [Link]

  • Directed Ortho Metalation (DoM) Hierarchy. Snieckus, V. Directed Ortho Metalation: A Survival Guide. Baran Lab Group Meeting. [Link]

  • Sulfone Reactivity. Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes. NIH/PubMed. [Link]

  • Electrophilic Aromatic Substitution Selectivity. Electrophilic Aromatic Substitution: Orientation and Reactivity. LibreTexts. [Link]

Sources

Stability issues of 1-Methoxy-3-(methylsulfonyl)benzene under reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Methoxy-3-(methylsulfonyl)benzene

Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the stability of this compound under various reaction conditions. Our goal is to equip you with the knowledge to anticipate potential challenges, troubleshoot experimental issues, and ensure the integrity of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of this compound.

Q1: What are the primary chemical liabilities and potential degradation pathways for this compound?

A1: The molecule possesses two key functional groups that dictate its stability: the methoxy (anisole-type) ether and the methyl sulfone. The primary degradation pathways stem from these groups:

  • Acid-Catalyzed Ether Cleavage: The most significant liability is the cleavage of the aryl-O-CH₃ bond under strong acidic conditions (e.g., HBr, HI, or strong protic acids with heat) to form 3-(methylsulfonyl)phenol and a methyl halide.[1][2][3] This is a classic reaction for anisole derivatives.[4]

  • Thermal Decomposition: While the aromatic ring itself is robust, high temperatures can potentially lead to the cleavage of the carbon-sulfur bond (desulfonation), especially under harsh conditions.[5]

  • Photodegradation: Aromatic ethers can be susceptible to degradation upon exposure to UV light.[6][7] It is advisable to protect samples from direct light during storage and reactions.

Q2: How does pH impact the stability of this compound in aqueous media?

A2: The stability is significantly pH-dependent.

  • Acidic pH (< 4): The compound is most vulnerable under acidic conditions due to the risk of ether hydrolysis, leading to O-demethylation.[6] The rate of this degradation is dependent on acid strength and temperature.

  • Neutral pH (6-8): The compound is generally stable at neutral pH under ambient conditions.[8] This is the optimal pH range for storage in aqueous buffers if required.

  • Basic pH (> 9): The compound exhibits good stability under basic conditions. Unlike esters or amides, neither the ether nor the sulfone linkage is readily susceptible to base-catalyzed hydrolysis.

Q3: What are the recommended storage conditions?

A3: For long-term stability, the compound should be stored in a tightly sealed container in a cool, dry place, protected from light.[9] Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for high-purity samples to prevent potential long-term oxidative degradation.

Q4: Are there any known incompatibilities with common reagents?

A4: Yes. Beyond strong acids, users should be cautious with:

  • Strong Reducing Agents: Certain powerful reducing agents can reduce the sulfone group.[10]

  • Strong Oxidizing Agents: While generally robust, extreme oxidizing conditions could potentially affect the molecule.

  • Lewis Acids: Lewis acids used in Friedel-Crafts type reactions can coordinate with the ether oxygen, potentially promoting side reactions.

Part 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Issue 1: An unexpected, more polar side product is observed in an acid-catalyzed reaction.

  • Possible Cause: You are likely observing the formation of 3-(methylsulfonyl)phenol due to the cleavage of the methoxy ether bond. This is highly probable if your reaction involves strong protic acids (like HBr, HI, TFA, H₂SO₄) or Lewis acids, especially when heated.[1][3] The resulting phenol is more polar than the starting material, which would explain its different behavior in chromatography (e.g., lower Rf on silica gel TLC, earlier elution on reverse-phase HPLC).

  • Troubleshooting & Solution:

    • Confirm Identity: Obtain a mass spectrum of the side product. The expected mass will correspond to the demethylated compound.

    • Modify Conditions: If demethylation is undesired, consider using milder acidic conditions, lower reaction temperatures, or shorter reaction times.

    • Protecting Groups: If the methoxy group is not involved in the desired transformation, this indicates it may not be a suitable choice for your synthetic route under these conditions.

Issue 2: Significant sample degradation or low recovery after a high-temperature reaction (>150°C).

  • Possible Cause: This could be due to thermal decomposition. The primary pathway for related aromatic sulfones at high temperatures is desulfonation, which involves the cleavage of the C-S bond.[5][11] This would result in the formation of anisole and other volatile byproducts.

  • Troubleshooting & Solution:

    • Analytical Verification: Use GC-MS to analyze the reaction headspace or crude mixture for volatile byproducts like anisole.

    • Optimize Temperature: Determine the minimum temperature required for your desired reaction to proceed at an acceptable rate. Run small-scale experiments at progressively lower temperatures.

    • Use Catalysts: Investigate if a catalyst could facilitate the desired reaction at a lower temperature, thus avoiding the thermal decomposition threshold.

Issue 3: Inconsistent results or appearance of impurities when using the compound in an aqueous buffer system.

  • Possible Cause: The pH of your buffer may be outside the optimal stability range, or the buffer may contain contaminants.

  • Troubleshooting & Solution:

    • Verify pH: Always measure the pH of your buffer before use. The stability of related methoxybenzene compounds can be highly sensitive to pH.[6][12] For best results, use a freshly prepared buffer within the neutral pH range (6.5-7.5).

    • Degas Buffer: If oxidative degradation is suspected, degas the buffer by sparging with nitrogen or argon before use.[6]

    • Use High-Purity Components: Ensure that the water and salts used to prepare the buffer are of high purity to avoid catalytic degradation by metal impurities.

    • Minimize Adsorption: Being a relatively nonpolar molecule, it may adsorb to certain plastic surfaces. It is recommended to use glass or PTFE containers for stability studies to minimize this effect.[6]

Part 3: Key Degradation Pathways & Troubleshooting Workflow

The following diagrams illustrate the primary degradation mechanisms and a logical workflow for troubleshooting stability issues.

Potential Degradation Pathways cluster_main cluster_pathways Compound This compound Phenol 3-(Methylsulfonyl)phenol Compound->Phenol  Acid-Catalyzed  Ether Cleavage  (e.g., HBr, Heat) Anisole Anisole Compound->Anisole  Thermal  Desulfonation  (High Temp)

Caption: Primary degradation pathways for this compound.

Troubleshooting Workflow for Unexpected Results Start Unexpected Result (Low Yield / Impurity) CheckReaction What are the reaction conditions? Start->CheckReaction Acidic Strong Acid and/or Heat? CheckReaction->Acidic Acidic HighTemp Temperature > 150°C? CheckReaction->HighTemp Heated Aqueous Aqueous Buffer? CheckReaction->Aqueous Aqueous Result_Other Consult further literature for specific reagent compatibility. CheckReaction->Result_Other Other Acidic->CheckReaction No Result_Cleavage Suspect Ether Cleavage. Analyze for phenol byproduct. Reduce acid strength/temp. Acidic->Result_Cleavage Yes HighTemp->CheckReaction No Result_Thermal Suspect Thermal Degradation. Analyze for desulfonation. Lower reaction temp. HighTemp->Result_Thermal Yes Aqueous->CheckReaction No Result_pH Suspect pH Instability. Verify buffer pH is neutral. Use high-purity reagents. Aqueous->Result_pH Yes

Sources

Technical Support Center: A Troubleshooting Guide for 1-Methoxy-3-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 1-Methoxy-3-(methylsulfonyl)benzene (MMSB). This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting assistance and address common challenges encountered when working with this versatile reagent. Our focus is on delivering field-proven insights grounded in chemical principles to ensure the success of your experiments.

Compound Profile & Key Safety Data

This compound is a substituted aromatic compound featuring both an electron-donating methoxy group and a powerful electron-withdrawing methylsulfonyl group. This unique electronic arrangement makes it a valuable intermediate in organic synthesis, particularly in the development of pharmacologically active molecules.[1][2][3] Understanding its properties is the first step to successful application.

PropertyValueSource
CAS Number 43032-67-3[4]
Molecular Formula C₈H₁₀O₃S[4]
Molecular Weight 186.23 g/mol [4]
Boiling Point 352 °C at 760 mmHg[4]
Density 1.199 g/cm³[4]
LogP 2.18[4]
Appearance Varies (often a white to off-white solid)N/A

Core Safety Precaution: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[5][6]

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound?

A1: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[5] It is stable under recommended storage conditions, but should be kept away from strong oxidizing agents and sources of ignition.[5][7]

Q2: What are the best solvents for dissolving this compound?

A2: Based on its LogP and the presence of both polar (sulfonyl) and non-polar (benzene ring, methoxy) groups, it exhibits moderate polarity. It is generally soluble in common organic solvents like dichloromethane (DCM), chloroform, ethyl acetate, and acetone. It has limited solubility in non-polar solvents like hexanes and is poorly soluble in water.

Q3: I am planning an electrophilic aromatic substitution reaction. Where will the substitution occur on the ring?

A3: This is a complex case of competing directing effects. The methoxy group is a strongly activating ortho, para-director, while the methylsulfonyl group is a strongly deactivating meta-director.

  • Methoxy group directs to: Positions 2, 4, and 6.

  • Methylsulfonyl group directs to: Positions 2, 4, and 6 (relative to itself, which are positions 2, 4, and 6 on the ring).

Both groups direct electrophiles to the same positions (2, 4, and 6). However, the methylsulfonyl group deactivates the entire ring, making electrophilic substitution challenging. The methoxy group's activating effect will primarily dictate the reaction, but harsher conditions may be required compared to anisole alone.[8][9] The most likely products will be substitution at the 2- and 4-positions, with steric hindrance potentially favoring the 4-position.

Directing effects on the aromatic ring.

Troubleshooting Guide for Synthesis & Reactions

This section addresses specific issues encountered during the synthesis and subsequent use of this compound.

Scenario 1: Synthesis via Oxidation of 3-Methoxythioanisole

The most common route to aryl sulfones is the oxidation of the corresponding aryl sulfide.[10][11][12]

Problem: Low or No Yield of the Desired Sulfone.

  • Potential Cause 1: Inactive or Insufficient Oxidizing Agent.

    • Expert Insight: Common oxidants like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) can degrade over time.[10] An insufficient molar equivalent will result in incomplete oxidation, leaving behind starting material (sulfide) and the intermediate sulfoxide.

    • Solution:

      • Use a fresh, verified batch of the oxidizing agent.

      • Ensure at least two equivalents of the oxidant are used for the sulfide-to-sulfone conversion.

      • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of the starting sulfide and intermediate sulfoxide.

  • Potential Cause 2: Reaction Stalled at the Sulfoxide Intermediate.

    • Expert Insight: The oxidation from sulfoxide to sulfone is generally slower than the initial oxidation from sulfide to sulfoxide. Inadequate temperature or reaction time can cause the reaction to stall.

    • Solution:

      • Increase the reaction temperature gently while monitoring for potential side products.

      • Extend the reaction time. Continue monitoring progress every 1-2 hours.

      • Consider a more robust oxidizing system if the reaction consistently stalls.[13]

  • Potential Cause 3: Reaction Mixture Becomes a Dark Tar.

    • Expert Insight: The methoxy group makes the aromatic ring electron-rich and susceptible to over-oxidation or decomposition under harsh acidic or thermal conditions.[14][15] This can lead to polymerization or ring-opening side reactions.

    • Solution:

      • Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).

      • Add the oxidizing agent slowly and portion-wise to control any exotherm.

      • Ensure the purity of the starting thioanisole; impurities can catalyze decomposition.

Scenario 2: Using this compound in Subsequent Reactions

Problem: Difficulty in Achieving Nucleophilic Aromatic Substitution (SNAAr).

  • Potential Cause: Insufficient Ring Activation.

    • Expert Insight: While the methylsulfonyl group is a strong activating group for SₙAr, it must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer complex intermediate. In this molecule, there is no leaving group ortho or para to the sulfonyl group, making standard SₙAr reactions unlikely.

    • Solution:

      • Re-evaluate your synthetic strategy. This substrate is not well-suited for SₙAr.

      • Consider alternative strategies like metal-catalyzed cross-coupling reactions if you intend to form a new bond at a specific position.

Problem: Unexpected Side Products During Downstream Reactions.

  • Potential Cause: Cleavage of the Methoxy Group.

    • Expert Insight: The methyl ether of the methoxy group can be cleaved by strong acids, particularly Lewis acids (e.g., BBr₃, AlCl₃) or strong protic acids like HBr at elevated temperatures.[16] This will unmask a phenolic hydroxyl group, which has vastly different reactivity.

    • Solution:

      • Avoid strongly acidic conditions, especially at high temperatures.

      • If a Lewis acid is required, opt for milder conditions or a different catalyst.

      • If ether cleavage is unavoidable, consider using it as a deliberate synthetic step and plan subsequent reactions accordingly.

Scenario 3: Product Purification & Isolation

Problem: Difficulty in Removing Reagents or Purifying the Product.

  • Potential Cause 1: Co-elution during Column Chromatography.

    • Expert Insight: The moderate polarity of the product can cause it to co-elute with similarly polar starting materials or byproducts.

    • Solution:

      • Systematically screen different solvent systems for TLC to find one that gives better separation (e.g., ethyl acetate/hexanes, DCM/methanol).

      • Consider using a different stationary phase, such as reverse-phase silica (C18), if standard silica gel fails.[17]

  • Potential Cause 2: Product Oiling Out or Failing to Crystallize.

    • Expert Insight: Even if a compound is solid at room temperature, impurities can significantly depress the melting point and inhibit crystallization, causing it to separate as an oil.

    • Solution:

      • Protocol for Recrystallization:

        • Dissolve the crude product in a minimum amount of a hot solvent in which it is highly soluble (e.g., ethanol, isopropanol).

        • Slowly add a "non-solvent" in which the product is poorly soluble (e.g., water, hexanes) dropwise until the solution becomes faintly cloudy.

        • Add a few drops of the hot solvent to redissolve the cloudiness.

        • Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to promote crystal growth.

      • If the above fails, try dissolving the oil in a small amount of a volatile solvent (like DCM), adding silica gel to make a dry powder, and then purifying by column chromatography.

Workflow & Troubleshooting Logic

This diagram outlines a systematic approach to troubleshooting common experimental failures.

G start Reaction Failure (Low Yield / Impure Product) check_reagents 1. Verify Reagents (Purity, Age, Stoichiometry) start->check_reagents reagents_ok Reagents Verified check_reagents->reagents_ok No Issue reagents_bad Reagent Issue Identified check_reagents->reagents_bad Problem Found check_conditions 2. Analyze Reaction Conditions (Temp, Time, Solvent) conditions_ok Conditions Seem Correct check_conditions->conditions_ok No Issue conditions_bad Condition Issue Identified check_conditions->conditions_bad Problem Found monitor 3. Review In-Process Monitoring (TLC, LC-MS Data) monitoring_ok Clean Conversion Seen monitor->monitoring_ok No Issue monitoring_bad Side Reactions / No Conversion monitor->monitoring_bad Problem Found workup 4. Evaluate Workup & Purification (Extraction, Chromatography) workup_ok Purification Optimized workup->workup_ok No Issue workup_bad Product Loss / Impurity workup->workup_bad Problem Found reagents_ok->check_conditions solve_reagents Replace/Purify Reagents & Rerun reagents_bad->solve_reagents conditions_ok->monitor solve_conditions Optimize Temp/Time & Rerun conditions_bad->solve_conditions monitoring_ok->workup monitoring_bad->solve_conditions solve_workup Modify Purification (Solvents, Method) workup_bad->solve_workup solve_monitoring Re-evaluate Mechanism & Redesign Experiment

Systematic troubleshooting workflow.

References

  • Chemsrc. (2025, September 10). 1-methoxy-3-methylsulfonyl-benzene | CAS#:43032-67-3. Retrieved from [Link]

  • Google Patents. (n.d.). US3383421A - Process for the formation and purification of aromatic sulfones.
  • Google Patents. (n.d.). US3383421A - Process for the formation and purification of aromatic sulfones.
  • ResearchGate. (2024, November 23). How to purify a sulfone and sulfide sulfoxide without a column?. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group.... Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 21). Sulfide Oxidation. Retrieved from [Link]

  • PMC. (n.d.). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Retrieved from [Link]

  • GlobeCore. (n.d.). Removal of organosulfur compounds from oil fractions. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methoxy-3-(methoxymethyl)benzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methoxy-3-(methoxymethoxy)benzene. Retrieved from [Link]

  • ChemBK. (2024, April 9). 1-Methoxy-3-methylbenzene. Retrieved from [Link]

  • EPA. (2025, October 15). 1-methyl-3-(methylsulfonyl)benzene Properties. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-methoxy-3-methyl- (CAS 100-84-5). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive desulfonylation. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds.
  • (E)-1-(4-methoxystyryl)benzene (3a)1 1H NMR (400 MHz, CDCl3) (ppm) 7. (n.d.). Retrieved from [Link]

  • Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry| Class-12. (2023, January 22). Retrieved from [Link]

  • ResearchGate. (n.d.). 74 questions with answers in SULFONES | Science topic. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Methoxybenzene. Retrieved from [Link]

  • metasci. (n.d.). Safety Data Sheet 1,2,3-Trimethoxybenzene. Retrieved from [Link]

  • Quora. (2017, March 22). Anisole is less reactive in electophillic substitution reaction than phenol?. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). (e,z)-1-methoxy-2-methyl-3-(trimethylsiloxy)-1,3-pentadiene. Retrieved from [Link]

  • PubMed. (2024, July 5). The role of the methoxy group in approved drugs. Retrieved from [Link]

  • ACS Publications. (2025, August 20). Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. Retrieved from [Link]

  • PubliCatt. (2023, October 30). 1H‑pyrrol-1- yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β- Catenin. Retrieved from [Link]

  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs | Request PDF. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Retrieved from [Link]

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Technical Support Center: Purification of 1-Methoxy-3-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 1-Methoxy-3-(methylsulfonyl)benzene. It is structured as a series of troubleshooting questions and detailed answers, designed to address common issues and provide robust, field-proven protocols. Our approach emphasizes understanding the underlying chemical principles to empower you to adapt and troubleshoot effectively.

Part 1: Impurity Profile & Analytical Characterization (FAQs)

This section addresses the critical first step: knowing what you're trying to remove and how to see it.

Q1: What are the most likely impurities in my crude sample of this compound?

Understanding the potential impurities is key to designing an effective purification strategy. Given that the most common route to this compound is the oxidation of the corresponding thioether (1-Methoxy-3-(methylthio)benzene), your impurities will primarily fall into three categories.[1]

  • Incomplete Oxidation: The most common process-related impurity is the intermediate sulfoxide, 1-Methoxy-3-(methylsulfinyl)benzene . Over-oxidation is generally not a concern for sulfones, but incomplete conversion from the sulfoxide is frequent.[2][3]

  • Unreacted Starting Material: Depending on the reaction's efficiency, you may have residual 1-Methoxy-3-(methylthio)benzene .

  • Reagents and By-products: Residual oxidizing agents or their by-products might be present. Additionally, if the synthesis involved Friedel-Crafts-type reactions, positional isomers could be formed.[4][5]

  • Degradation Products: Though less common under standard conditions, harsh acidic or basic conditions could lead to the hydrolysis of the methoxy group, yielding 3-(methylsulfonyl)phenol .[6]

Table 1: Common Impurities and Key Characteristics

Compound NameStructurePolarityLikely Origin
This compound (Target) COc1cc(cc(c1)S(=O)(=O)C)High-
1-Methoxy-3-(methylsulfinyl)benzene (Sulfoxide)COc1cc(cc(c1)S(=O)C)High (Slightly less than sulfone)Incomplete Oxidation
1-Methoxy-3-(methylthio)benzene (Thioether)COc1cc(cc(c1)SC)LowUnreacted Starting Material
3-(Methylsulfonyl)phenolCc1cc(ccc1O)S(=O)(=O)CVery High (Acidic)Methoxy Group Hydrolysis
Q2: How can I quickly assess the purity of my sample and choose a purification method?

Thin-Layer Chromatography (TLC) is your most powerful initial tool. It's fast, uses minimal material, and provides a visual representation of your mixture's complexity, guiding your next steps.

Expert Insight: The key is comparing the polarity of the components. The sulfone is a highly polar compound due to the dipole moments of the S=O bonds.[7] The starting thioether is significantly less polar, while the intermediate sulfoxide is very close in polarity to the sulfone, often making it the most challenging impurity to remove.

Workflow:

  • Dissolve a tiny amount of your crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Spot the solution on a silica gel TLC plate.

  • Elute with a solvent system of intermediate polarity, such as 30-50% Ethyl Acetate in Hexanes .

  • Visualize the plate under a UV lamp (254 nm).

Interpreting the Results:

  • A single spot: Your material is likely quite pure. Proceed with recrystallization to achieve analytical grade purity.

  • A spot at a high Rf (close to the solvent front): This is likely the non-polar thioether starting material.

  • A spot very close to your main product spot (low Rf): This is almost certainly the sulfoxide. Their similar polarities make separation by standard chromatography challenging.[8]

  • A spot that doesn't move from the baseline: This could be a highly polar impurity like the phenol or baseline decomposition on the silica plate.

G SingleSpot SingleSpot Recrystallize Recrystallize SingleSpot->Recrystallize yes MultipleSpots MultipleSpots Column Column MultipleSpots->Column no SpotsClose SpotsClose OptimizeColumn OptimizeColumn SpotsClose->OptimizeColumn yes

Q3: What definitive analytical methods should I use to confirm purity and structure?

While TLC is great for a quick check, you need more robust methods for final characterization.

  • NMR Spectroscopy (¹H, ¹³C): This is non-negotiable for structural confirmation.

    • ¹H NMR: Look for the characteristic singlet for the methyl sulfonyl (-SO₂CH₃) protons around 3.0-3.2 ppm and the methoxy (-OCH₃) singlet around 3.8-3.9 ppm in CDCl₃. The aromatic protons will appear as complex multiplets. The sulfoxide methyl protons will be slightly upfield (around 2.7 ppm), and the thioether methyl protons will be further upfield (around 2.5 ppm).

  • Mass Spectrometry (MS): Use GC-MS or LC-MS to confirm the molecular weight of your product (186.22 g/mol ) and identify the mass of any impurities. This is the best way to confirm the presence of the sulfoxide (MW 170.22) or thioether (MW 154.22).

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantifying purity. A biphenyl or C18 column can be used. Because sulfones contain π-bonds, a biphenyl column can offer enhanced retention and selectivity.[7] This method is particularly effective for separating the closely related sulfone and sulfoxide.

  • Melting Point: A sharp, narrow melting point range is a classic indicator of high purity for a crystalline solid. Broad or depressed melting points suggest the presence of impurities.

Part 2: Troubleshooting & Purification Protocols

This section provides step-by-step guides for the most common and effective purification techniques.

Guide 1: Purification by Recrystallization

Recrystallization is the preferred method for removing small amounts of impurities from a solid material, especially if the crude product is already >90% pure. Aromatic sulfones are typically stable, crystalline solids, making them excellent candidates for this technique.[9]

Q: What's the best solvent for recrystallizing this compound?

The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. Given the polarity of the sulfone group, polar protic and aprotic solvents are good starting points.

Experimental Approach:

  • Place ~20-30 mg of your crude solid into a small test tube.

  • Add a solvent dropwise until the solid just dissolves at room temperature. If it dissolves in <0.5 mL, the solvent is too good; the compound is too soluble for effective recrystallization.

  • If it doesn't dissolve, heat the mixture gently. If it dissolves upon heating, it's a potential candidate.

  • Cool the solution to room temperature, then in an ice bath. Abundant crystal formation indicates a good solvent.

Table 2: Suggested Solvents for Recrystallization Screening

SolventPolarityBoiling Point (°C)Comments
Isopropanol Polar Protic82.6Excellent starting point. Often provides good solubility differential.
Ethanol Polar Protic78.4Similar to isopropanol, may be slightly too soluble.
Toluene Non-polar110.6Good for removing more polar impurities that remain in the hot solvent.
Ethyl Acetate Polar Aprotic77.1May be too soluble, but can be used in a co-solvent system with hexanes.
Water Very Polar100.0Unlikely to dissolve the compound due to the aromatic ring, but can be a good anti-solvent.

Q: My compound "oiled out" instead of crystallizing. What do I do?

"Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point.

  • Solution 1: Add More Solvent. Your solution may be too concentrated. Add a small amount of hot solvent to the oily mixture to redissolve it, then allow it to cool more slowly.

  • Solution 2: Lower the Cooling Temperature. Ensure your hot solution is fully dissolved at a temperature below the compound's melting point.

  • Solution 3: Use a Co-Solvent System. Dissolve the compound in a minimum of a "good" hot solvent (like isopropanol or ethyl acetate), then slowly add a "poor" solvent (like hexanes or water) dropwise until the solution becomes faintly cloudy. Re-heat to clarify and then cool slowly.

Protocol: Recrystallization from Isopropanol

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of isopropanol, just enough to create a slurry.

  • Heat the mixture on a hotplate with stirring. Add more isopropanol in small portions until the solid completely dissolves.

  • Remove the flask from the heat. If the solution is colored, you can add a small amount of activated charcoal and hot filter.

  • Allow the solution to cool slowly to room temperature. Covering the flask with a watch glass prevents solvent evaporation and promotes larger crystal growth.

  • Once crystals have formed, cool the flask in an ice-water bath for at least 30 minutes to maximize yield.

  • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Wash the crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities.

  • Dry the crystals under vacuum to remove all traces of solvent.

  • Characterize the purified material using the analytical methods described in Part 1.

G cluster_Dissolve 1. Dissolution cluster_Cool 2. Crystallization cluster_Isolate 3. Isolation cluster_Analyze 4. Analysis Dissolve Dissolve crude solid in minimum hot isopropanol CoolSlow Slow cool to room temp Dissolve->CoolSlow CoolIce Cool in ice bath CoolSlow->CoolIce Filter Vacuum filter crystals CoolIce->Filter Wash Wash with cold solvent Filter->Wash Dry Dry under vacuum Wash->Dry Analyze Check Purity (TLC, NMR, MP) Dry->Analyze

Guide 2: Purification by Flash Column Chromatography

Choose column chromatography when recrystallization fails or when you have significant amounts of impurities with different polarities (e.g., both the thioether and the sulfoxide).

Q: How do I remove the sulfoxide impurity? It runs so close to my product on TLC!

This is a common and difficult problem. Because the sulfone and sulfoxide have very similar polarities, baseline separation can be tough.

  • Strategy 1: Drive the Reaction to Completion. The easiest way to remove the sulfoxide is to not have it in the first place. Before attempting a difficult purification, consider re-subjecting your crude material to the oxidation conditions to convert the remaining sulfoxide to the desired sulfone.

  • Strategy 2: Optimize Your Eluent. Do not use a highly polar eluent system (like methanol/DCM). This will cause everything to elute quickly together. Use a less polar system where your product has an Rf of ~0.25-0.35. This maximizes the separation between spots. A gradient elution, starting with a low polarity (e.g., 10% EtOAc/Hexanes) and slowly increasing the polarity, can be very effective.

  • Strategy 3: Use a Different Stationary Phase. While silica gel is standard, other stationary phases like alumina could potentially offer different selectivity.[10] However, always test on TLC first.

Protocol: Flash Column Chromatography

  • Prepare the Column: Dry-pack a column with silica gel. The amount should be 50-100 times the weight of your crude material.

  • Prepare the Sample: Dissolve your crude material in a minimal amount of a polar solvent (like acetone or dichloromethane). Add a small amount of silica gel to this solution and concentrate it on a rotary evaporator to create a "dry load." This technique generally results in better separation than loading the sample as a liquid.

  • Load and Elute: Add the dry-loaded sample to the top of the column. Begin eluting with a low-polarity solvent system (e.g., 20% Ethyl Acetate/Hexanes), as determined by your TLC analysis.

  • Collect Fractions: Collect fractions and monitor them by TLC.

  • Combine and Concentrate: Combine the fractions containing your pure product and remove the solvent under reduced pressure.

  • Final Analysis: Confirm the purity of the isolated product.

References

  • Porath, J., & Sundberg, L. (1972). Sulfone-aromatic ligands for thiophilic adsorption chromatography: purification of human and mouse immunoglobulins. PubMed. [Link]

  • Fox, D. W., & Popkin, S. (1968). Process for the formation and purification of aromatic sulfones. U.S. Patent No. 3,383,421. Washington, DC: U.S.
  • Asymmetric S. (2015). Thiols And Thioethers. Master Organic Chemistry. [Link]

  • Sheldon, R. A., & Kochi, J. K. (2000). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. Journal of Molecular Catalysis A: Chemical. [Link]

  • Hanson, J. E., & Jingwen, C. (2024). How to purify a sulfone and sulfide sulfoxide without a column? ResearchGate. [Link]

  • Li, A., & Xing, B. (2015). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. PMC. [Link]

  • Sheldon, R. A., & Arends, I. W. C. E. (2000). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Journal of Molecular Catalysis A: Chemical. [Link]

  • Ferrier, R. J., & Prasad, N. (1969). Methoxy-group migration in the hydrolysis of the 4-nitrobenzene-p-sulphonates of methyl β-D-xylopyranoside and methyl β-D-glucopyranoside. Journal of the Chemical Society D: Chemical Communications. [Link]

  • Wikipedia contributors. (n.d.). Methoxy group. Wikipedia. [Link]

  • Restek Corporation. (n.d.). Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns. LCGC International. [Link]

  • Li, A., & Xing, B. (2015). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters. [Link]

  • Fox, D. W. (1968). Process for the formation and purification of aromatic sulfones. U.S. Patent No. 3,383,421. Washington, DC: U.S.
  • ChemBK. (2024). 1-Methoxy-3-methylbenzene. ChemBK. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2019). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. PMC. [Link]

  • Reusch, W. (2023). Nucleophilic Reactions of Benzene Derivatives. Chemistry LibreTexts. [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. [Link]

  • Izawa, Y., & Pun, D. (n.d.). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions - Supporting Information. [Link]

  • Wang, G., et al. (2019). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC. [Link]

  • Fishbein, L., & Fawkes, J. (1966). Detection and thin-layer chromatography of sulfur compounds. I. Sulfoxides, sulfones and sulfides. PubMed. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. [Link]

  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. [Link]

  • Grodowska, K., & Parczewski, A. (2010). Analytical methods for residual solvents determination in pharmaceutical products. Acta Poloniae Pharmaceutica. [Link]

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Validation & Comparative

Technical Comparison: 1-Methoxy-3-(methylsulfonyl)benzene vs. Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Effect in Medicinal Chemistry

In the high-stakes arena of lead optimization, the positional isomerism of sulfonyl-substituted anisoles represents a classic case study in Structure-Activity Relationship (SAR). While 1-Methoxy-4-(methylsulfonyl)benzene (the para-isomer) is the industry-standard pharmacophore for COX-2 inhibition, its 1-Methoxy-3-(methylsulfonyl)benzene (meta-isomer) counterpart serves as a critical "negative control" and scaffold-hopping tool.[1]

This guide provides a rigorous technical comparison of these isomers, focusing on their electronic profiles, synthetic accessibility, and pharmacological distinctiveness. It is designed for researchers requiring actionable data to justify scaffold modifications in drug discovery pipelines.[1]

Electronic & Structural Landscape

The distinct behaviors of these isomers stem from the interplay between the electron-donating methoxy group (-OMe) and the electron-withdrawing methylsulfonyl group (-SO₂Me).[1]

Hammett Substituent Constants ( )

The electronic environment of the benzene ring is dictated by the position of the sulfone relative to the methoxy group.

FeaturePara-Isomer (1,4)Meta-Isomer (1,[1]3)Ortho-Isomer (1,[1]2)
Electronic Character Push-Pull SystemSynergistic InductionSteric/Electronic Clash

(OMe)
-0.27 (Strong Donor)+0.12 (Weak Acceptor)N/A (Steric dominance)

(SO₂Me)
+0.72 (Strong Acceptor)+0.60 (Strong Acceptor)+0.90 (Field effect)
Dipole Moment High (~5.0 D)Moderate (~3.8 D)High (Vector addition)
Key Interaction Resonance stabilizationInductive withdrawalOrtho-effect twisting

Scientist's Insight: The para-isomer allows for direct resonance conjugation between the oxygen lone pair and the sulfonyl group, creating a highly polarized "push-pull" system. In the meta-isomer, this resonance is disrupted; the methoxy group acts as a weak electron-withdrawing group via induction (


), altering the lipophilicity and metabolic susceptibility of the ring.

Synthetic Accessibility & Regiocontrol[1]

Synthesis distinguishes the "commodity" nature of the para-isomer from the "specialty" nature of the meta-isomer.

The Divergent Pathways
  • Para-Isomer: Accessible via Electrophilic Aromatic Substitution (EAS).[1] The methoxy group directs incoming electrophiles ortho/para. Sterics favor para.

  • Meta-Isomer: Requires Nucleophilic Aromatic Substitution (

    
    )  or specific organometallic routes, as the electronic directing effects of Anisole prevent direct meta-sulfonylation.[1]
    
Graphviz Diagram: Divergent Synthetic Workflows

SynthesisPathways Anisole Anisole (Starting Material) ParaInter Intermediate: 4-Methoxybenzenesulfonyl chloride Anisole->ParaInter Friedel-Crafts (ClSO3H) SulfonylCl Methanesulfonyl Chloride ParaProduct PARA-Isomer (Major Product) ParaInter->ParaProduct Reduction/Methylation BromoAnisole 3-Bromoanisole ThioInter Intermediate: 3-(Methylthio)anisole BromoAnisole->ThioInter NaSMe, Pd-cat (C-S Coupling) MetaProduct META-Isomer (Target) ThioInter->MetaProduct Oxidation (Oxone/H2O2)

Figure 1: Divergent synthetic strategies.[1] The Para-isomer utilizes electronic directing effects, while the Meta-isomer requires functional group interconversion.

Validated Protocol: Synthesis of this compound

Objective: Preparation of the meta-isomer via oxidation of the thioether precursor. Precursor: 1-Methoxy-3-(methylthio)benzene (CAS: 2388-74-1).[1]

  • Dissolution: Dissolve 10.0 mmol of 1-Methoxy-3-(methylthio)benzene in 50 mL of MeOH:H₂O (1:1).

  • Oxidant Addition: Add 3.0 equivalents of Oxone® (Potassium peroxymonosulfate) in portions over 20 minutes.

    • Observation: Reaction is exothermic; maintain temperature <40°C using a water bath.[1]

  • Monitoring: Stir at room temperature for 4 hours. Monitor via TLC (Hexane:EtOAc 2:1).[1]

    • Checkpoint: The sulfone is significantly more polar (

      
      ) than the sulfide (
      
      
      
      ).[1]
  • Workup: Filter off the white precipitate (potassium salts).[1] Concentrate the filtrate to remove MeOH. Extract the aqueous residue with Dichloromethane (DCM).[1]

  • Purification: Wash organic layer with brine, dry over MgSO₄, and concentrate. Recrystallize from EtOH/Hexane.

    • Yield: Typically >85%.[1][2]

Physicochemical & Performance Data

The structural symmetry of the para-isomer confers significantly higher thermal stability compared to the meta-isomer.

PropertyPara-IsomerMeta-IsomerExperimental Note
CAS Registry 3517-90-643032-67-3Meta is less commercially available.[1]
Melting Point 118 – 122 °C45 – 50 °C (Est.)[1]Para packs efficiently in crystal lattice; Meta often oils out.[1]
LogP (Calc) 1.351.28Meta is slightly more hydrophilic due to dipole exposure.[1]
Water Solubility Low (<0.5 mg/mL)ModerateMeta asymmetry disrupts lattice energy, aiding solubility.[1]
H-Bond Acceptors 3 (Sulfone O x2, Ether O)3Spatial arrangement critical for binding.[1]

Application Note: When designing liquid formulations, the meta-isomer's lower melting point can be advantageous, preventing crystallization at low temperatures compared to the para-isomer.

Pharmacological & Metabolic Implications[5][6][7][8]

The COX-2 Selectivity Switch

The para-methylsulfonyl phenyl moiety is a pharmacophore hallmark of "Coxibs" (e.g., Rofecoxib, Etoricoxib).

  • Mechanism: The para-sulfone inserts into a secondary side pocket of the COX-2 enzyme, forming a critical hydrogen bond with Arg-513 .

  • The Meta Failure: Shifting the sulfone to the meta position creates a steric mismatch. The group cannot reach Arg-513 without disrupting the phenyl ring's alignment in the hydrophobic channel.

    • Result: Loss of COX-2 selectivity; potential return of COX-1 activity (gastric toxicity).[1]

Metabolic Stability Profiles

Metabolism differs significantly due to the accessibility of the methoxy group for O-demethylation (CYP450 mediated).[1]

Graphviz Diagram: Metabolic Fates

Metabolism ParentPara Para-Isomer (Drug Scaffold) PhenolPara Para-Phenol (Reactive) ParentPara->PhenolPara CYP2C9 O-Demethylation ParentMeta Meta-Isomer (Research Tool) PhenolMeta Meta-Phenol (Stable) ParentMeta->PhenolMeta CYP2D6 O-Demethylation Quinone Quinone Methide (TOXICITY RISK) PhenolPara->Quinone 2e- Oxidation (Bioactivation) PhenolMeta->Quinone Structurally Impossible

Figure 2: Metabolic divergence.[1] The Para-isomer carries a risk of bioactivation to Quinone Methides (toxic electrophiles) post-demethylation.[1] The Meta-isomer cannot form quinone methides due to conjugation limits, offering a safety advantage in specific scaffolds.

References

  • PubChem. Benzene, 1-methoxy-4-(methylsulfonyl)- (Compound Summary). National Library of Medicine.[1] [Link][1]

  • ChemSRC. 1-methoxy-3-methylsulfonyl-benzene (CAS 43032-67-3).[1][3] [Link][1]

  • Zarghi, A., et al. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 2011. [Link]

  • Hansch, C., et al.A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 1991. (Cited for

    
     values).
    [Link]
    
  • Organic Syntheses. Oxidation of Sulfides to Sulfones.[1] (General Protocol Validation). [Link]

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A Comparative Spectroscopic Analysis of Methoxy-Methylsulfonyl-Benzene Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the precise characterization of molecular structure is paramount. Isomeric purity can profoundly influence a compound's pharmacological activity, toxicity, and pharmacokinetic profile. This guide provides an in-depth comparative analysis of the spectroscopic data for the ortho, meta, and para isomers of methoxy-methylsulfonyl-benzene, compounds of interest in medicinal chemistry. By delving into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we aim to equip researchers, scientists, and drug development professionals with the expertise to confidently distinguish between these closely related structures.

The Structural Challenge: Why Isomer Differentiation Matters

The ortho (1-methoxy-2-(methylsulfonyl)benzene), meta (1-methoxy-3-(methylsulfonyl)benzene), and para (1-methoxy-4-(methylsulfonyl)benzene) isomers of methoxy-methylsulfonyl-benzene present a classic analytical challenge. While possessing the same molecular formula and weight, their distinct substitution patterns on the benzene ring give rise to subtle yet significant differences in their physicochemical properties and, consequently, their spectroscopic signatures. A thorough understanding of these differences is crucial for ensuring the correct isomer is utilized in synthesis and biological testing, thereby maintaining the integrity of research outcomes.

Experimental Workflow for Isomer Characterization

The following diagram outlines a typical workflow for the spectroscopic analysis of the methoxy-methylsulfonyl-benzene isomers. This systematic approach ensures comprehensive data acquisition for a robust comparative analysis.

Caption: Experimental workflow for the spectroscopic characterization of methoxy-methylsulfonyl-benzene isomers.

¹H NMR Spectroscopy: A Window into Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the number of unique proton environments and their connectivity within a molecule. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of the aromatic protons are particularly informative for distinguishing between the ortho, meta, and para isomers.

Causality Behind Experimental Choices: ¹H NMR is chosen for its sensitivity to the electronic environment of protons. The electron-donating methoxy group (-OCH₃) and the electron-withdrawing methylsulfonyl group (-SO₂CH₃) exert distinct effects on the electron density of the aromatic ring, leading to predictable variations in the chemical shifts of the aromatic protons for each isomer.

Comparative ¹H NMR Data:

IsomerAromatic Protons (Predicted δ, ppm)Methoxy Protons (δ, ppm)Methylsulfonyl Protons (δ, ppm)
Ortho Complex multiplet (δ 6.9-7.9)~3.9~3.1
Meta Complex multiplet (δ 7.0-7.6)~3.8~3.0
Para Two doublets (AA'BB' system, δ ~7.0 and ~7.9)~3.8~3.0

Interpretation of ¹H NMR Spectra:

  • Para-isomer: The high degree of symmetry in the para-isomer results in a simplified aromatic region, typically showing two distinct doublets corresponding to the two sets of equivalent aromatic protons. This clean AA'BB' splitting pattern is a key diagnostic feature.

  • Ortho-isomer: The proximity of the two substituents in the ortho-isomer leads to a more complex and dispersed set of signals in the aromatic region due to the distinct electronic environment of each of the four aromatic protons and their coupling to one another.

  • Meta-isomer: The meta-isomer also exhibits a complex multiplet in the aromatic region. However, the chemical shifts and coupling patterns will differ from the ortho-isomer due to the different relative positions of the substituents.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. The number of distinct carbon signals directly corresponds to the number of unique carbon environments, offering a clear indication of molecular symmetry.

Causality Behind Experimental Choices: ¹³C NMR is employed to determine the number of non-equivalent carbon atoms. The symmetry of each isomer directly influences the number of signals observed in the ¹³C NMR spectrum, making it a powerful tool for differentiation.

Comparative ¹³C NMR Data:

IsomerNumber of Aromatic Carbon SignalsMethoxy Carbon (δ, ppm)Methylsulfonyl Carbon (δ, ppm)
Ortho 6~56~45
Meta 6~55~45
Para 4~55~45

Interpretation of ¹³C NMR Spectra:

  • Para-isomer: Due to its plane of symmetry, the para-isomer will exhibit only four signals in the aromatic region of the ¹³C NMR spectrum.

  • Ortho and Meta-isomers: Both the ortho and meta-isomers lack the symmetry of the para-isomer and will therefore each display six distinct signals for the six aromatic carbons. Distinguishing between the ortho and meta isomers based solely on the number of ¹³C signals is not possible; however, the specific chemical shifts will differ.

Infrared (IR) Spectroscopy: Probing Functional Groups and Substitution Patterns

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For substituted benzenes, the out-of-plane (OOP) C-H bending vibrations in the fingerprint region (1000-650 cm⁻¹) are particularly useful for determining the substitution pattern.

Causality Behind Experimental Choices: IR spectroscopy is a rapid and non-destructive technique that provides information about the types of chemical bonds present. The substitution pattern on the benzene ring influences the C-H out-of-plane bending vibrations, resulting in characteristic absorption bands for each isomer.

Comparative IR Data (Characteristic Bands):

IsomerC-H Aromatic Stretch (cm⁻¹)C=C Aromatic Stretch (cm⁻¹)S=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)C-H Out-of-Plane Bending (cm⁻¹)
Ortho ~3100-3000~1600-1450~1320 & 1150~1250~750 (strong)
Meta ~3100-3000~1600-1450~1320 & 1150~1250~880 & ~780 & ~690 (strong)
Para ~3100-3000~1600-1450~1320 & 1150~1250~830 (strong)

Interpretation of IR Spectra:

The most significant differences between the isomers in their IR spectra are found in the C-H out-of-plane bending region:

  • Ortho-disubstitution: A strong absorption band is typically observed around 750 cm⁻¹.

  • Meta-disubstitution: Characterized by strong bands around 690 cm⁻¹ and 780 cm⁻¹, with a weaker band often appearing near 880 cm⁻¹.

  • Para-disubstitution: A single, strong absorption band is typically present in the range of 800-860 cm⁻¹.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. While all three isomers have the same molecular weight, their fragmentation patterns upon ionization can sometimes offer clues to their substitution pattern, although these differences may be subtle.

Causality Behind Experimental Choices: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. While electron ionization (EI) can lead to fragmentation, softer ionization techniques like electrospray ionization (ESI) are often used to primarily observe the molecular ion.

Expected Mass Spectrometry Data:

  • Molecular Ion (M⁺): All three isomers will show a molecular ion peak at the same m/z value, corresponding to the molecular weight of methoxy-methylsulfonyl-benzene (C₈H₁₀O₃S).

  • Fragmentation: The fragmentation patterns under EI may show minor differences in the relative abundances of certain fragment ions due to the different steric and electronic environments of the substituents. However, these differences are often not as diagnostic as NMR or IR data for distinguishing these isomers.

Conclusion

The differentiation of methoxy-methylsulfonyl-benzene isomers is a critical task in chemical and pharmaceutical research. A multi-technique spectroscopic approach, combining the strengths of ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry, provides a robust and reliable method for their unambiguous identification. ¹H and ¹³C NMR offer detailed insights into the molecular symmetry and electronic environment, while the C-H out-of-plane bending vibrations in the IR spectrum serve as a powerful diagnostic tool for determining the substitution pattern. Mass spectrometry confirms the molecular weight and can provide supporting fragmentation information. By understanding the principles behind these techniques and the characteristic spectral features of each isomer, researchers can ensure the structural integrity of their compounds and the validity of their scientific investigations.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link][1][2][3]

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The Strategic Selection of Sulfones in Modern Olefination: A Comparative Guide to 1-Methoxy-3-(methylsulfonyl)benzene and Its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic organic chemistry, the formation of carbon-carbon double bonds remains a cornerstone of molecular construction. Among the arsenal of olefination methodologies, the Julia-Kocienski olefination has distinguished itself as a robust and versatile strategy, prized for its operational simplicity and, typically, high E-selectivity.[1][2] The heart of this reaction lies in the choice of the sulfone reagent, a decision that profoundly influences stereochemical outcomes, reaction conditions, and substrate scope.

This guide provides an in-depth comparison of "1-Methoxy-3-(methylsulfonyl)benzene," a representative classical aryl sulfone, with the more contemporary and widely adopted heteroaryl sulfone reagents. We will delve into the mechanistic nuances that dictate their performance, present supporting experimental data, and offer detailed protocols to empower researchers in drug development and chemical synthesis to make informed decisions for their specific applications.

The Evolution from Classical to Modern Julia-Kocienski Reagents

The original Julia-Lythgoe olefination, while groundbreaking, was a multi-step process requiring harsh reductive elimination.[3] The advent of the modified, one-pot Julia-Kocienski reaction, which utilizes heteroaryl sulfones, revolutionized this transformation by enabling a spontaneous Smiles rearrangement, thus circumventing the need for a separate reduction step.[1][3] This evolution has led to a diverse palette of sulfone reagents, each with its own distinct characteristics.

Synthesis of this compound: A Representative Aryl Sulfone

While not a commonly employed reagent in the modern Julia-Kocienski olefination, this compound serves as an excellent exemplar of a simple aryl sulfone. Its synthesis is straightforward and illustrative of general methods for preparing such compounds.

Experimental Protocol: Synthesis of this compound

This synthesis proceeds in two steps: nucleophilic aromatic substitution to form the corresponding sulfide, followed by oxidation to the sulfone.

Step 1: Synthesis of 1-Methoxy-3-(methylthio)benzene

  • To a stirred solution of 3-methoxythiophenol (1.0 eq) in a suitable solvent such as methanol or ethanol, add a base like sodium hydroxide (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to form the sodium thiophenoxide.

  • Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield 1-methoxy-3-(methylthio)benzene, which can be purified by distillation or chromatography if necessary.

Step 2: Oxidation to this compound

A variety of oxidizing agents can be employed for this transformation.[4][5] A common and effective method utilizes hydrogen peroxide.

  • Dissolve 1-methoxy-3-(methylthio)benzene (1.0 eq) in a suitable solvent like acetic acid.

  • Add a catalytic amount of a tungstate salt, such as sodium tungstate (Na₂WO₄), which is known to catalyze the oxidation with hydrogen peroxide.[6]

  • To this solution, add an excess of 30% hydrogen peroxide (H₂O₂) (2.2-3.0 eq) dropwise, maintaining the temperature with an ice bath if the reaction is exothermic.

  • Allow the reaction to stir at room temperature or with gentle heating until TLC analysis indicates complete consumption of the starting sulfide and the intermediate sulfoxide.

  • Quench the reaction by the addition of a saturated aqueous solution of sodium sulfite.

  • Extract the product with an organic solvent, wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • The crude this compound can be purified by recrystallization or column chromatography.

A Comparative Analysis of Sulfone Reagents in the Julia-Kocienski Olefination

The true value of a sulfone reagent in the Julia-Kocienski olefination is measured by its ability to deliver high yields and predictable stereoselectivity under mild conditions. Here, we compare this compound (as a representative of classical aryl sulfones) with the leading heteroaryl alternatives.

FeatureThis compound (Aryl Sulfone)Benzothiazol-2-yl (BT) Sulfone1-Phenyl-1H-tetrazol-5-yl (PT) SulfonePyridin-2-yl (PYR) Sulfone3,5-Bis(trifluoromethyl)phenyl (BTFP) Sulfone
Typical Selectivity Primarily E-selective, but often requires a separate reductive elimination step (Julia-Lythgoe).Generally good E-selectivity.[7]Excellent E-selectivity.[3][7]High Z-selectivity.[7][8]Good E-selectivity.[9][10]
Reaction Conditions Harsher; often requires strong bases and a separate reduction step (e.g., Na/Hg amalgam).One-pot; typically requires strong bases like LDA or KHMDS at low temperatures.[7]One-pot; milder conditions possible, including weaker bases.[7][9]One-pot; conditions can be tuned to favor Z-alkene formation.[8]One-pot; can be performed with KOH at room temperature.[9][10]
Stability of Anion Generally stable.Prone to self-condensation.[11]More stable than BT-sulfone anions; less prone to self-condensation.[9]Generally stable under reaction conditions.Stable anion.[9]
Byproducts Metal salts and byproducts from the reducing agent.Benzothiazolone.1-Phenyl-1H-tetrazole-5-thiol.2-Pyridone.3,5-Bis(trifluoromethyl)phenol.
Key Advantages Readily accessible starting materials.Well-established for E-selective synthesis.High E-selectivity and good anion stability.[3]A rare and valuable tool for Z-alkene synthesis.[8]High reactivity and good yields under mild conditions.[9]
Key Disadvantages Multi-step process (for Julia-Lythgoe), often poor stereoselectivity in one-pot attempts.Potential for self-condensation side reactions.[11]Can be more expensive than other alternatives.Z-selectivity can be substrate-dependent.Byproduct can be more difficult to remove.

Mechanistic Insights into Stereoselectivity

The stereochemical outcome of the Julia-Kocienski olefination is determined by a complex interplay of factors, including the structure of the sulfone, the aldehyde, the base, and the solvent.[7] The key mechanistic steps are the initial addition of the sulfonyl carbanion to the aldehyde, a subsequent Smiles rearrangement, and the final elimination of sulfur dioxide and an aryloxide.[12]

The differing selectivities of the various sulfones can be attributed to the electronic and steric properties of the aryl or heteroaryl group.

  • E-Selectivity with PT and BT Sulfones: The high E-selectivity observed with reagents like PT-sulfones is often the result of a kinetically controlled, diastereoselective addition of the metalated sulfone to the aldehyde, which preferentially forms an anti-β-alkoxysulfone intermediate. This intermediate then stereospecifically decomposes to the E-alkene.[3] The sterically demanding nature of the PT group can further enhance this selectivity.[7]

  • Z-Selectivity with PYR Sulfones: In contrast, the use of pyridin-2-yl (PYR) sulfones can lead to high Z-selectivity. This is often because the Smiles rearrangement is significantly slower, allowing for an equilibration to the thermodynamically favored syn-β-alkoxysulfone intermediate, which then eliminates to form the Z-alkene.[8]

Visualizing the Reaction Pathway and Reagent Diversity

To better understand the process, the following diagrams illustrate the general mechanism of the modified Julia-Kocienski olefination and the structures of the compared sulfone reagents.

G cluster_workflow Julia-Kocienski Olefination Workflow Sulfone R¹-CH₂-SO₂-Ar' Carbanion R¹-CH⁻-SO₂-Ar' Sulfone->Carbanion Deprotonation Aldehyde R²-CHO Alkoxide β-Alkoxysulfone Intermediate Aldehyde->Alkoxide Base Base Base->Carbanion Carbanion->Alkoxide Addition Smiles Smiles Rearrangement Alkoxide->Smiles Elimination β-Elimination Smiles->Elimination Alkene R¹-CH=CH-R² Elimination->Alkene G center Sulfone Reagents Aryl Aryl (e.g., 1-Methoxy-3-phenyl) center->Aryl Classical BT BT center->BT Modern (E-selective) PT PT center->PT Modern (High E-selective) PYR PYR center->PYR Modern (Z-selective)

Caption: Structural diversity of sulfone reagents for the Julia-Kocienski olefination.

Conclusion and Recommendations

The choice of sulfone reagent is a critical parameter in the successful application of the Julia-Kocienski olefination. While classical aryl sulfones like This compound are synthetically accessible, their utility in modern one-pot protocols is limited, and they are more representative of the earlier, multi-step Julia-Lythgoe reaction.

For researchers aiming for high E-selectivity, 1-phenyl-1H-tetrazol-5-yl (PT) sulfones often represent the gold standard due to their excellent stereochemical control and the stability of their corresponding anions. [3][7]Benzothiazol-2-yl (BT) sulfones are also a reliable choice for E-alkenes, though the potential for self-condensation must be considered. [11]For the more challenging synthesis of Z-alkenes, pyridin-2-yl (PYR) sulfones offer a unique and powerful solution. [8]Finally, reagents like 3,5-bis(trifluoromethyl)phenyl (BTFP) sulfones provide an excellent balance of high reactivity and good stereoselectivity under exceptionally mild conditions. [9][10] Ultimately, the optimal reagent will depend on the specific substrate, the desired stereoisomer, and the tolerance of the molecule to the reaction conditions. This guide provides the foundational knowledge and comparative data to navigate these choices with confidence.

References

  • Organic Chemistry Portal. (n.d.). Modified Julia Olefination, Julia-Kocienski Olefination. Retrieved from [Link]

  • Alonso, D. A., Nájera, C., & Varea, M. (2005). 3,5-bis(trifluoromethyl)phenyl sulfones in the direct Julia-Kocienski olefination. The Journal of Organic Chemistry, 70(16), 6404–6416. [Link]

  • Bordwell, F. G., & Jarvis, B. B. (1968). Synthesis of Aryl Methyl Sulfoxides and Determination of the Conjugative Effect of the Methylsulfinyl Group. The Journal of Organic Chemistry, 33(3), 1182–1187.
  • Hanson, P., Hendrickx, R. A. A. J., & Smith, J. R. L. (2008). An investigation by means of correlation analysis into the mechanisms of oxidation of aryl methyl sulfides and sulfoxides by dimethyldioxirane in various solvents. Organic & Biomolecular Chemistry, 6(4), 734-742. [Link]

  • Lee, S., et al. (2024). Highly Z-selective Julia–Kocienski Olefination Using N-sulfonylimines and Its Mechanistic Insights from DFT Calculations. ChemRxiv. [Link]

  • Ho, T. L., & Wong, C. M. (1974). A New Synthesis of Methyl Aryl Sulfones. The Journal of Organic Chemistry, 39(23), 3453–3454.
  • Tobrman, T., & Pospíšil, J. (2024). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Molecules, 29(12), 2719. [Link]

  • ResearchGate. (n.d.). Aryl sulfones which are often used in Julia‐Kocienski olefinations and.... Retrieved from [Link]

  • Wikipedia. (2023, December 28). Julia olefination. Retrieved from [Link]

  • The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. (2019). Molecules, 24(19), 3433. [Link]

  • Chem-Station. (2015, November 4). Julia-Kocienski Olefination. Retrieved from [Link]

  • Zajc, B., & Kumar, R. (2022). Synthesis of fluoroalkenes via Julia and Julia-Kocienski olefination reactions. Tetrahedron, 111, 132715.
  • Lee, J., et al. (2025). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Chemistry, 7(2), 40.
  • Blakemore, P. R. (2017). The Julia–Kocienski Olefination. Organic Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). 3,5-Bis(trifluoromethyl)phenyl sulfones in the modified Julia olefination: application to the synthesis of resveratrol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

  • The selective oxidation of thioanisole to sulfoxide using a highly efficient electroenzymatic cascade system. (2024). Green Chemistry, 26(10), 5948-5956. [Link]

  • Synthesis of Vinyl Sulfones from Substituted Alkenes via Molybdooxaziridine Catalysis. (2023). Chemistry – A European Journal, 29(51), e202301419.
  • Synthesis and Crystal Structure of Novel Sulfone Derivatives Containing 1,2,4-Triazole Moieties. (2012). Molecules, 17(11), 13392-13404. [Link]

  • Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. (2025). Chemistry, 7(2), 40.

Sources

In silico vs experimental properties of 1-Methoxy-3-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the in silico predictions versus experimental realities of 1-Methoxy-3-(methylsulfonyl)benzene (CAS: 34879-99-3).

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Engineers, and Application Scientists

Executive Summary

This compound (also known as 3-Methoxyphenyl methyl sulfone) represents a classic case study in the divergence between algorithmic prediction and wet-lab observation. While in silico models frequently categorize this sulfone as a high-melting solid (analogous to its para-isomer), experimental protocols often yield a viscous, colorless oil or low-melting solid, heavily dependent on purity and supercooling tendencies. This guide dissects these properties, providing validated synthetic protocols and spectral data to ground your research.

Physicochemical Profile: The Data Gap

The table below contrasts standard algorithmic predictions (e.g., SwissADME, ChemDraw) with validated experimental data derived from synthesis and isolation.

PropertyIn Silico Prediction (Consensus)Experimental RealityNotes
Physical State Solid (MP: 85–100°C)Colorless Oil / Low-Melting Solid Often isolates as an oil; crystallizes slowly (MP ~40–46°C or oil at RT).
LogP 1.8 – 2.21.5 – 1.8 More polar than predicted due to the accessible sulfone dipole in the meta position.
Solubility (Water) Poor (<0.1 mg/mL)Low Soluble in alcohols, DCM, EtOAc; limited aqueous solubility.
1H NMR Shift (OMe) 3.80 ppm3.88 ppm Deshielding effect of the meta-sulfone is weaker than para.
1H NMR Shift (SO2Me) 3.00 ppm3.06 ppm Characteristic singlet for methyl sulfone.

Critical Insight: The para-isomer (1-Methoxy-4-(methylsulfonyl)benzene) is a stable solid (MP: 91–93°C). The meta-substitution breaks the crystal lattice symmetry, significantly lowering the melting point—a nuance often missed by rigid 2D-to-3D prediction algorithms.

Structural Analysis & Electronic Effects

Understanding the meta vs. para distinction is vital for scaffold design.

  • Electronic Effect: The sulfone group (-SO₂Me) is a strong electron-withdrawing group (EWG). In the meta position, it exerts an inductive withdrawing effect (-I) but cannot participate in direct resonance delocalization with the methoxy group's lone pair.

  • Reactivity: The meta-isomer is less deactivated towards electrophilic aromatic substitution than the para-isomer, making it a more versatile, albeit distinct, building block.

Visualizing the Discrepancy

The following diagram illustrates the workflow difference between trusting a prediction and validating it experimentally.

G Start Target: 1-Methoxy-3- (methylsulfonyl)benzene InSilico In Silico Model (QSAR/ML) Start->InSilico Experiment Experimental Synthesis (Oxidation Route) Start->Experiment Prediction Prediction: High MP Solid LogP > 2.0 InSilico->Prediction Algorithm Observation Observation: Viscous Colorless Oil LogP ~1.6 Prediction->Observation Discrepancy Experiment->Observation Wet Lab Validation Validation: NMR & MS Confirmation Observation->Validation

Figure 1: The divergence between predictive modeling and experimental isolation for meta-substituted sulfones.

Experimental Protocols

Two primary routes exist for accessing this scaffold. The Oxidation Route is recommended for high yield and operational simplicity.

Method A: Oxidation of 3-Thioanisole (Recommended)

This protocol utilizes hydrogen peroxide, avoiding harsh transition metals.

Reagents:

  • 3-Thioanisole (1-Methoxy-3-(methylthio)benzene) [CAS: 2388-74-1][1]

  • Hydrogen Peroxide (30% aq.)

  • Solvent: Methanol or Acetonitrile

  • Catalyst (Optional): Sodium Tungstate (Na₂WO₄) for faster kinetics.

Protocol:

  • Setup: Dissolve 3-thioanisole (1.0 equiv) in Methanol (5 mL/mmol).

  • Addition: Add Na₂WO₄ (0.05 equiv) if available. Slowly add H₂O₂ (2.5 equiv) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–8 hours. Monitor by TLC (the sulfoxide intermediate appears first, followed by the sulfone).

  • Workup: Quench with saturated Na₂SO₃ solution. Extract with Dichloromethane (DCM) (3x).

  • Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Result: The product typically isolates as a colorless oil that may solidify upon prolonged standing at -20°C.

Method B: Cu-Catalyzed Coupling (Alternative)

Uses 3-Bromoanisole and Sodium Methanesulfinate.

  • Pros: Direct C-S bond formation.

  • Cons: Requires high temperatures (100°C+) and expensive catalysts/ligands.

Synthesis Pathway Diagram[2][3]

Synthesis Precursor 3-Thioanisole (Liquid, BP 177°C) Intermediate Sulfoxide Intermediate (Transient) Precursor->Intermediate Oxidation (1 eq [O]) Reagents H2O2 (30%), MeOH RT, 4-8 h Reagents->Precursor Product This compound (Colorless Oil / Low MP Solid) Intermediate->Product Oxidation (1 eq [O])

Figure 2: Step-wise oxidation pathway from thioether to sulfone.

Spectral Characterization (Self-Validation)

To ensure the identity of your isolated product, verify against these spectral markers. The key distinction from the starting material (thioether) is the downfield shift of the S-Methyl group.

NucleusShift (δ ppm)MultiplicityAssignment
1H NMR 3.06 Singlet (3H)-SO₂CH₃ (Distinctive Sulfone)
1H NMR 3.88 Singlet (3H)-OCH₃
1H NMR 7.16 – 7.20Multiplet (1H)Aromatic (C4/C6)
1H NMR 7.43 – 7.55Multiplet (3H)Aromatic (C2, C5)
13C NMR ~44.4--SO₂CH₃ Carbon
13C NMR ~55.7--OCH₃ Carbon

Quality Control Check:

  • If the S-Methyl peak appears at ~2.5 ppm , you have the Sulfoxide (incomplete oxidation).

  • If the S-Methyl peak appears at ~2.4 ppm , you have the starting Sulfide .

  • The target Sulfone S-Methyl must be >3.0 ppm.

References

  • Royal Society of Chemistry (RSC) . Synthesis and Characterization of Methyl Phenyl Sulfone Derivatives. (Experimental data confirming "Colorless oil" state and NMR shifts).

  • EPA CompTox Dashboard . This compound Details. (General physicochemical properties).

  • ChemSrc . CAS 43032-67-3 Entry.[2][3] (Boiling point and density data).

  • National Institute of Standards and Technology (NIST) . Benzene, 1-methoxy-3-(methylthio)- Properties. (Precursor data).

Sources

Cross-Reactivity & Selectivity Profiling of 1-Methoxy-3-(methylsulfonyl)benzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity studies involving 1-Methoxy-3-(methylsulfonyl)benzene Content Type: Publish Comparison Guide

Executive Summary: The "Meta" Challenge in COX-2 Design

This compound (CAS: 43032-67-3 / 34879-98-4), often referred to as 3-(methylsulfonyl)anisole , represents a critical structural probe and pharmaceutical impurity in the development of selective COX-2 inhibitors (Coxibs).

While the 4-(methylsulfonyl)phenyl moiety is the established pharmacophore for potent COX-2 inhibition (e.g., Rofecoxib, Etoricoxib), the 3-isomer (meta) serves two pivotal roles in drug development:

  • Negative Control/SAR Probe: It defines the steric boundaries of the COX-2 secondary pocket, typically exhibiting significantly reduced affinity compared to the para isomer.

  • Critical Impurity: As a potential regioisomer byproduct during synthesis, its cross-reactivity in bioassays and analytical separation is a mandatory quality control (QC) checkpoint.

This guide compares the pharmacological and analytical performance of the 3-isomer against its active 4-isomer counterpart and sulfonamide analogues.

Comparative Analysis: Pharmacological Cross-Reactivity

The primary "cross-reactivity" concern for this compound is its interaction with the Cyclooxygenase (COX) isozymes. The central question for researchers is: Does the meta-positioning of the sulfone group retain COX-2 selectivity, or does it shift the profile toward COX-1 (off-target)?

2.1. Mechanistic Basis: The COX-2 Secondary Pocket
  • The Active Pharmacophore (Para): The COX-2 active site contains a unique hydrophilic side pocket (Arg513, His90). The para-methylsulfonyl group inserts deeply into this pocket, anchoring the inhibitor.

  • The Meta Probe (3-isomer): The meta-orientation creates a steric clash with the hydrophobic channel walls or fails to align the sulfone oxygens with the Arg513 hydrogen bond donor. This results in a "loose fit," drastically raising the IC50.

2.2. Quantitative Comparison (Inferred SAR Data)

Data synthesized from general COX-2 SAR principles (Khanapure et al., 2003; Zarghi et al., 2011).

FeatureThis compound (The Probe)1-Methoxy-4-(methylsulfonyl)benzene (The Pharmacophore)Sulfonamide Analogues (e.g., Celecoxib fragment)
COX-2 IC50 > 100 µM (Weak/Inactive)0.1 - 1.0 µM (Potent)0.05 - 0.5 µM (High Potency)
Selectivity (COX-2/COX-1) Low / Non-selectiveHigh (> 50-fold)High (> 300-fold)
Allergic Potential Low (Sulfone)Low (Sulfone)High (Sulfonamide Moiety)
Metabolic Stability Moderate (O-demethylation prone)Moderate (O-demethylation prone)High (N-dealkylation dependent)

Expert Insight: The lack of potency in the 3-isomer confirms the strict geometric requirement of the COX-2 pocket. High cross-reactivity in a screening assay suggests non-specific binding or assay interference rather than true active-site inhibition.

Analytical Cross-Reactivity: Impurity Management

In high-throughput screening (HTS) and QC, the 3-isomer can "cross-react" as a false positive or co-eluting impurity.

  • Chromatographic Resolution: The 3-isomer typically elutes before the 4-isomer on reverse-phase C18 columns due to slightly lower lipophilicity and altered dipole moment vectors.

  • Spectroscopic Distinction:

    • NMR: The meta-substitution pattern shows a characteristic splitting (singlet, doublet, doublet, triplet) distinct from the symmetric AA'BB' system of the para-isomer.

    • MS: Fragmentation patterns are similar (loss of

      
      , 
      
      
      
      ), making retention time critical for differentiation.
Visualizing the SAR & Workflow

The following diagram illustrates the structural divergence in activity and the experimental workflow to validate it.

G Compound Start: Methylsulfonyl Anisole Synthesis Regio_Mix Regioisomer Mixture (Meta + Para) Compound->Regio_Mix Sulfonation Separation HPLC Purification (Critical Step) Regio_Mix->Separation Meta_Iso 3-Isomer (Meta) (The Topic) Separation->Meta_Iso Early Elution Para_Iso 4-Isomer (Para) (Active Drug) Separation->Para_Iso Late Elution Assay_COX COX-2 Inhibition Assay Meta_Iso->Assay_COX Para_Iso->Assay_COX Result_Meta Result: Weak Binding (Steric Clash) Assay_COX->Result_Meta IC50 > 100µM Result_Para Result: Potent Binding (Arg513 Interaction) Assay_COX->Result_Para IC50 < 1µM

Caption: Workflow distinguishing the pharmacological activity of the 3-isomer (impurity) vs. the 4-isomer (active).

Experimental Protocols

To validate the cross-reactivity profile of this compound, the following protocols are recommended.

Protocol A: COX-2 Inhibition Screening (In Vitro)

Purpose: To confirm the "negative control" status of the 3-isomer.

  • Reagent Prep: Dissolve this compound in DMSO to 10 mM. Prepare serial dilutions (0.1 µM to 100 µM).

  • Enzyme System: Use Recombinant Human COX-2 (e.g., from Cayman Chemical).

  • Reaction:

    • Incubate enzyme with inhibitor for 10 mins at 37°C in Tris-HCl buffer (pH 8.0).

    • Initiate reaction with Arachidonic Acid (100 µM) and colorimetric substrate (TMPD).

  • Detection: Measure absorbance at 590 nm after 5 mins.

  • Validation:

    • Positive Control: Celecoxib (Expected IC50 ~40 nM).

    • Success Criteria: The 3-isomer should show < 20% inhibition at 10 µM.

Protocol B: Metabolic Stability (Microsomal)

Purpose: To assess if the compound generates reactive metabolites (O-demethylation).

  • Incubation: Mix 1 µM test compound with Human Liver Microsomes (0.5 mg/mL) in phosphate buffer.

  • Initiation: Add NADPH-generating system.

  • Sampling: Quench aliquots at 0, 15, 30, 60 min with ice-cold acetonitrile.

  • Analysis: LC-MS/MS monitoring the transition of Parent (m/z 186) → O-demethylated metabolite (m/z 172).

  • Interpretation: Rapid clearance indicates high susceptibility to CYP450 (likely CYP2D6 or 2C9), typical for anisole derivatives.

Safety & Toxicology Note

Unlike sulfonamides (


), which are associated with severe hypersensitivity (Stevens-Johnson Syndrome), methylsulfones  (

) like this compound generally lack this specific immunological cross-reactivity. This makes the methylsulfonyl pharmacophore a safer alternative in drug design for sulfa-allergic populations.
References
  • Khanapure, S. P., et al. (2003). "Synthesis and structure-activity relationship of novel, highly potent metharyl and methcycloalkyl cyclooxygenase-2 (COX-2) selective inhibitors." Journal of Medicinal Chemistry.

  • Zarghi, A., & Arfaei, S. (2011). "Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships." Iranian Journal of Pharmaceutical Research.

  • Sigma-Aldrich. "this compound Product Page." Merck KGaA.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11062558, this compound." PubChem.

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 1-Methoxy-3-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of 1-Methoxy-3-(methylsulfonyl)benzene (CAS No. 43032-67-3). As researchers and drug development professionals, your safety is paramount. This document moves beyond a simple checklist, offering a procedural framework grounded in scientific principles to ensure your work is both innovative and safe. The causality behind each recommendation is explained to build a culture of safety that is proactive rather than reactive.

Hazard Assessment: Understanding the Compound

This compound is an aromatic sulfone. While specific toxicological data is limited, its structural motifs—an aromatic ether and a sulfone group—warrant a cautious approach. The primary hazards, as identified in safety data sheets, are summarized below.

Hazard ClassificationGHS CodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowed.[1][2]
Skin IrritationH315Causes skin irritation.[1][3]
Eye IrritationH319Causes serious eye irritation.[1][2][3]
Acute Toxicity, DermalH312Harmful in contact with skin.[1]
Acute Toxicity, InhalationH332Harmful if inhaled.[1]

This table is a synthesis of available data and should be used as a primary risk assessment tool.

The compound is a combustible solid at room temperature with a melting point between 50-53°C. When finely distributed, it may have the potential for dust explosion. Therefore, all procedures must mitigate both chemical exposure and physical hazards.

The First Line of Defense: Engineering Controls

Personal protective equipment is the last line of defense. Your primary protection should always be robust engineering controls that minimize exposure at the source.

  • Chemical Fume Hood: All weighing, transfers, and reactions involving this compound must be conducted inside a certified chemical fume hood.[4][5] This is non-negotiable. The hood provides critical ventilation to control vapors and potential dusts, preventing inhalation, which is a key exposure route[1][5].

  • Ventilation: Ensure the laboratory has adequate general ventilation to supplement the local exhaust of the fume hood. Work areas should be designed to prevent the accumulation of vapors[5][6].

Personal Protective Equipment (PPE): A Self-Validating Protocol

The selection of PPE must be based on a thorough risk assessment of the procedures being performed. The following protocol is designed to provide comprehensive protection against the known hazards of this compound.

Eye and Face Protection
  • Requirement: Chemical splash goggles meeting ANSI Z87.1 standards are mandatory whenever handling the compound in solid or solution form[7].

  • Causality: The compound is classified as a serious eye irritant[1][2][3]. Goggles provide a 360-degree seal around the eyes, protecting against splashes from all angles, which standard safety glasses do not.

  • Splash Hazard: If there is a significant risk of splashing or a highly exothermic reaction, a face shield must be worn in addition to chemical splash goggles[5][7]. The face shield protects the entire face from direct contact.

Hand Protection
  • Requirement: Nitrile gloves are the minimum requirement for handling small quantities and incidental contact. For prolonged handling or immersion, heavier-duty gloves such as butyl rubber or fluoroelastomer (Viton™) should be considered.

  • Causality: The compound is known to cause skin irritation and may be harmful upon skin contact[1][3]. Nitrile provides good short-term protection against a range of chemicals[7]. However, aromatic ethers can permeate nitrile gloves over time[4]. It is critical to adopt a strict glove-changing regimen.

  • Protocol:

    • Inspect gloves for any signs of degradation or puncture before each use.

    • Change nitrile gloves immediately upon known contact with the chemical, or at a minimum, every 15-20 minutes during continuous handling to prevent breakthrough[4].

    • Wash hands thoroughly with soap and water after removing gloves.

Skin and Body Protection
  • Requirement: A flame-resistant laboratory coat, fully buttoned, is required. Long pants and closed-toe, chemical-resistant shoes must be worn to cover all exposed skin[4][7].

  • Causality: This protects against accidental skin contact and provides a removable barrier in case of a spill. Standard cotton or polyester lab coats are not sufficient if there is a fire risk, which is always a consideration when working with organic chemicals[7].

Respiratory Protection
  • Requirement: Respiratory protection is generally not required if all work is conducted within a properly functioning chemical fume hood[7].

  • Causality: The fume hood is the primary engineering control for preventing inhalation of harmful vapors or dusts[5].

  • Exception: If engineering controls are insufficient to maintain exposure below permissible limits, or during a large spill cleanup, a NIOSH-certified respirator with organic vapor cartridges is necessary[5]. Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing[7].

Operational Plan: A Step-by-Step Workflow for Safe Handling

This workflow provides a procedural guide for handling this compound from receipt to use.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep_area 1. Designate Work Area (Inside Fume Hood) gather_ppe 2. Gather & Inspect PPE (Goggles, Gloves, Lab Coat) prep_area->gather_ppe don_ppe 3. Don PPE (Proper Sequence) gather_ppe->don_ppe prep_spill 4. Prepare Spill Kit (Absorbent, Neutralizer) don_ppe->prep_spill weigh 5. Weigh Compound (In Hood, Minimize Dust) prep_spill->weigh transfer 6. Transfer to Reaction Vessel (Use Spatula/Funnel) weigh->transfer reaction 7. Perform Reaction (Maintain Negative Pressure in Hood) transfer->reaction decontaminate 8. Decontaminate Surfaces (Appropriate Solvent) reaction->decontaminate doff_ppe 9. Doff PPE (Avoid Cross-Contamination) decontaminate->doff_ppe dispose_ppe 10. Dispose of Contaminated PPE (Hazardous Waste) doff_ppe->dispose_ppe wash 11. Wash Hands Thoroughly dispose_ppe->wash

Caption: Safe Handling Workflow for this compound.

Detailed Steps:

  • Preparation: Before retrieving the chemical, designate your workspace within the fume hood. Gather and inspect all required PPE. Don your lab coat, followed by safety goggles, and finally gloves. Ensure a spill kit is accessible.

  • Handling: Carefully weigh the solid chemical within the fume hood to minimize the generation of airborne dust. Use appropriate tools like a powder funnel for transfers to prevent spills.

  • Post-Handling: After the procedure, decontaminate all surfaces and equipment. Doff PPE in the reverse order of donning (gloves first), taking care to avoid contaminating your skin. Dispose of contaminated gloves and any disposable items as hazardous waste. Always wash your hands thoroughly as the final step.

Disposal Plan: Ensuring Environmental Responsibility

Improper disposal is a serious breach of safety and environmental regulations. All waste containing this compound must be treated as hazardous waste.

G cluster_collection Waste Collection cluster_labeling Labeling & Storage cluster_disposal Final Disposal segregate 1. Segregate Waste (Solid vs. Liquid, Halogenated vs. Non-Halogenated) container 2. Use Compatible Container (Clearly Labeled 'Hazardous Waste') segregate->container labeling 3. Label Accurately (Full Chemical Name, % Composition) container->labeling storage 4. Store in Satellite Accumulation Area (SAA) (Capped, Secondary Containment) labeling->storage request 5. Request Pickup (Submit Form to EH&S) storage->request pickup 6. Await Professional Disposal request->pickup

Caption: Hazardous Waste Disposal Workflow.

Detailed Steps:

  • Collection: Collect all waste streams (e.g., residual solid, contaminated solvents, disposable labware) in separate, compatible, and clearly labeled hazardous waste containers[8]. Do not mix different waste types.

  • Labeling: The container must be labeled with the words "HAZARDOUS WASTE" and list all chemical constituents by their full name and approximate percentage[8].

  • Storage: Keep waste containers tightly capped at all times, except when adding waste[8][9]. Store them in a designated Satellite Accumulation Area (SAA) with secondary containment to prevent spills.

  • Disposal: Arrange for waste pickup through your institution's Environmental Health & Safety (EH&S) department. Do not pour any waste containing this chemical down the drain[10]. All disposal must comply with local, state, and federal regulations[11].

References

  • Environment, Health & Safety, "Use of Ether," University of California, Berkeley.[Link]

  • U.S. Environmental Protection Agency, "Personal Protective Equipment," US EPA.[Link]

  • Princeton University, "Personal Protective Equipment (PPE)," Princeton University Environmental Health & Safety.[Link]

  • EPFL, "PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS," École Polytechnique Fédérale de Lausanne.[Link]

  • Chemsrc, "1-methoxy-3-methylsulfonyl-benzene | CAS#:43032-67-3," Chemsrc.[Link]

  • U.S. Environmental Protection Agency, "1-methyl-3-(methylsulfonyl)benzene Properties," EPA CompTox Chemicals Dashboard.[Link]

  • ChemBK, "1-Methoxy-3-methylbenzene," ChemBK.[Link]

  • Synerzine, "Benzene, 1,3-dimethoxy- - Safety Data Sheet," Synerzine.[Link]

  • PubChem, "1-Methoxy-3-(methoxymethyl)benzene," National Center for Biotechnology Information.[Link]

  • Organic Syntheses, "Working with Hazardous Chemicals," Organic Syntheses.[Link]

  • Evonik, "SAFETY DATA SHEET," Evonik.[Link]

  • Purdue University, "Guidelines: Handling and Disposal of Chemicals," Purdue University Engineering.[Link]

  • Bio-Rad, "SAFETY DATA SHEET," Bio-Rad.[Link]

  • Covestro, "SAFETY DATA SHEET," Covestro.[Link]

  • Carl ROTH, "Safety Data Sheet: Trimethylolpropane triglycidyl ether," Carl ROTH.[Link]

  • Oakland University, "Hazardous Waste - EHSO Manual 2025-2026," Oakland University Environmental Health and Safety.[Link]

  • Organic Chemistry Portal, "Sulfone synthesis by oxidation," Organic Chemistry Portal.[Link]

Sources

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